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  • Product: Methylcyclohexane-D11 (ring-D11)

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of Methylcyclohexane-d11 (ring-D11): A Technical Whitepaper

Executive Summary In the realm of stable isotope-labeled (SIL) compounds, fully deuterated molecules (e.g., Methylcyclohexane-d14) are commonplace. However, Methylcyclohexane-d11 (ring-D11) represents a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of stable isotope-labeled (SIL) compounds, fully deuterated molecules (e.g., Methylcyclohexane-d14) are commonplace. However, Methylcyclohexane-d11 (ring-D11) represents a highly specialized structural dichotomy: a metabolically and analytically "silent" deuterated cyclohexane ring coupled with a reactive, NMR-visible unlabelled methyl group. This whitepaper provides an in-depth analysis of its chemical identity, the quantum mechanics driving its physical properties, and self-validating protocols for its application in advanced mass spectrometry and drug development.

Chemical Identity & Structural Mechanics

Methylcyclohexane-d11 (ring-D11) is synthesized by selectively deuterating the six-carbon cyclic backbone while leaving the functional methyl group unlabelled. This specific isotopic substitution pattern is highly valued in pharmacokinetic tracing and environmental analysis.

  • Analyte Name: Methylcyclohexane-d11 (ring-d11)

  • CAS Number: 352431-19-7[1]

  • Unlabelled CAS Number: 108-87-2[1]

  • Molecular Formula: C₇H₃D₁₁ (or C₆D₁₁CH₃)[1]

  • Molecular Weight: 109.25 g/mol [1]

  • Isotopic Purity: Typically ≥98 atom % D[1]

The Kinetic Isotope Effect (KIE) on Physical Properties

Substituting 11 protium atoms with deuterium increases the molecular mass by approximately 11.2%. Because the C–D bond possesses a lower zero-point energy than the C–H bond, the average bond length is slightly shorter. This quantum mechanical effect reduces the overall molar volume and polarizability of the molecule. Consequently, London dispersion forces are slightly weaker in the deuterated compound, leading to a marginally lower boiling point and higher vapor pressure at a given temperature compared to its unlabelled counterpart.

KIE MCH Methylcyclohexane-d11 (ring-D11) Mass Mass Shift (+11 Da) MCH->Mass Isotopic substitution ZPE Lower Zero-Point Energy (C-D vs C-H bonds) MCH->ZPE Quantum effect MS Mass Spectrometry Clean SIM/MRM separation Mass->MS Enables Phys Physical Properties Increased Density (~0.86 g/mL) ZPE->Phys Causes

Logical framework of isotopic substitution effects on physical properties and MS utility.

Quantitative Data: Physical and Chemical Properties

The physical properties of Methylcyclohexane-d11 closely mirror those of 2[2], with critical deviations in density and molecular weight due to the heavier deuterium isotopes.

PropertyUnlabelled MethylcyclohexaneMethylcyclohexane-d11 (ring-D11)
Molecular Weight 98.19 g/mol [2]109.25 g/mol [1]
Density (at 25 °C) 0.77 g/mL[2]~0.86 g/mL (Calculated via mass ratio)
Boiling Point 101 °C[2]~100 °C (Shifted via weaker dispersion)
Melting Point -126 °C[2]~ -126 °C
Flash Point -4 °C (25 °F)[2]-4 °C
Water Solubility Insoluble (14 mg/L)[3]Insoluble

Applications in Drug Development & Analytical Chemistry

Absolute Quantitation via GC-MS (Internal Standard)

In Gas Chromatography-Mass Spectrometry (GC-MS), Methylcyclohexane-d11 is the premier internal standard (IS) for quantifying trace volatile organic compounds (VOCs).

  • The Causality of the +11 Da Shift: Natural carbon-13 isotopes create M+1 and M+2 peaks. An internal standard with only a +3 Da shift can suffer from isotopic cross-talk if the endogenous analyte concentration is highly saturated. The +11 Da shift of ring-D11 completely isolates the IS signal in Selected Ion Monitoring (SIM) mode, guaranteeing absolute quantitation accuracy without mathematical deconvolution.

Metabolic Stability Tracing

In pharmacokinetic profiling, the unlabelled methyl group serves as a targeted site for Cytochrome P450-mediated aliphatic hydroxylation. By keeping the ring fully deuterated, researchers leverage the primary kinetic isotope effect to suppress unwanted ring-hydroxylation pathways, forcing the metabolic study to isolate reactions occurring strictly at the methyl group.

Self-Validating Experimental Protocol: GC-MS Quantitation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the following protocol integrates a self-validating Quality Control (QC) loop to prevent false negatives caused by matrix effects or extraction failures.

Step-by-Step Methodology
  • Standard Preparation:

    • Action: Prepare a 1.0 mg/mL stock solution of Methylcyclohexane-d11 in high-purity methanol. Store at -20 °C in a PTFE-lined amber vial.

  • Matrix Spiking (The Causality of Timing):

    • Action: Add exactly 10 µL of the IS stock to 1.0 mL of the raw sample matrix (e.g., plasma, soil extract) to achieve a final IS concentration of 10 µg/mL.

    • Causality: Spiking before any extraction steps ensures that any volumetric losses, evaporation, or emulsion formations during sample prep affect the target analyte and the IS equally. The ratio remains perfectly preserved.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 2.0 mL of high-purity pentane. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Carefully extract the upper organic layer.

  • Instrumental Analysis (GC-MS):

    • Action: Inject 1 µL of the organic layer into the GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Set the MS to SIM mode, monitoring m/z 98 (unlabelled target) and m/z 109 (ring-D11 IS).

  • Self-Validation & Quality Control:

    • Action: Calculate the absolute peak area of the m/z 109 ion across all injected samples.

    • Validation Rule: If the IS peak area in any unknown sample deviates by more than ±15% from the mean IS peak area of the calibration standards, the extraction is deemed invalid. This self-validating step proves whether a low analyte signal is a true negative or the result of a failed extraction/injection.

GCMS_Workflow Sample Sample Matrix Spike Spike IS (ring-D11) Sample->Spike Extract Liquid Extraction (Pentane) Spike->Extract Equilibrate GC Gas Chromatography Extract->GC Inject 1 µL MS Mass Spectrometry (SIM Mode) GC->MS Elution Data Quantitation (m/z 98 vs 109) MS->Data Ratio

Step-by-step GC-MS workflow utilizing Methylcyclohexane-d11 for self-validating quantitation.

Safety, Handling, and Storage

Because Methylcyclohexane-d11 shares the volatile characteristics of its unlabelled counterpart, strict safety protocols must be observed:

  • Flammability: Highly flammable liquid and vapor. It possesses a low flash point of -4 °C (25 °F)[2] and can readily form explosive mixtures with ambient air.

  • Toxicity: Acts as a central nervous system depressant upon heavy inhalation and is a known skin/eye irritant[3].

  • Storage: Must be stored in a tightly sealed container within a flammable-rated, explosion-proof storage cabinet. Maintain temperatures below +30 °C[2] and protect from direct static discharge.

References

  • LGC Standards. "Methylcyclohexane-d11 (ring-d11) - LGC Standards".
  • Grokipedia. "Methylcyclohexane".
  • ChemicalBook. "Methylcyclohexane CAS#: 108-87-2".

Sources

Exploratory

1H NMR chemical shift values for Methylcyclohexane-d11

High-Resolution ¹H NMR Analysis of Methylcyclohexane-d11: Chemical Shifts, Isotope Effects, and Conformational Dynamics Executive Summary In the realm of advanced nuclear magnetic resonance (NMR) spectroscopy, isotopic l...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ¹H NMR Analysis of Methylcyclohexane-d11: Chemical Shifts, Isotope Effects, and Conformational Dynamics

Executive Summary

In the realm of advanced nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is not merely a tool for solvent suppression; it is a profound method for spin system isolation. Methylcyclohexane-d11 (C₆D₁₁CH₃, CAS: 352431-19-7) serves as a highly specialized molecular probe[1][2]. Unlike the fully deuterated methylcyclohexane-d14 (C₇D₁₄) used routinely as a cryogenic solvent, the ring-d11 variant isolates the protiated methyl group against a magnetically "silent" deuterated cyclohexane ring. This whitepaper provides an authoritative guide on the ¹H NMR chemical shifts, scalar coupling causality, and experimental protocols required to leverage Methylcyclohexane-d11 in structural and thermodynamic analyses.

Mechanistic Grounding: The ¹H NMR Profile

In unlabelled methylcyclohexane, the ¹H NMR spectrum is notoriously complex. The axial and equatorial ring protons create overlapping, higher-order multiplets between δ 1.1 and 1.8 ppm, while the methyl group appears as a standard doublet at approximately δ 0.87 ppm in CDCl₃ due to ³J_{H,H} coupling with the C1 axial proton[3].

In Methylcyclohexane-d11, isotopic substitution fundamentally alters the spin physics:

  • Chemical Shift & Isotope Effects: The dominant signal is the methyl resonance at ~δ 0.87 ppm . However, researchers will observe a slight upfield secondary isotope shift (typically a few parts per billion). This is caused by the heavier mass of the adjacent deuterium lowering the zero-point vibrational energy of the C–D bond, which subtly increases electron shielding around the adjacent C–H bonds.

  • Scalar Coupling Causality (The 1:1:1 Triplet): Because the adjacent C1 carbon now bears a deuterium atom (spin

    
    ) instead of a proton (spin 
    
    
    
    ), the methyl signal does not appear as a doublet. According to the multiplicity formula
    
    
    , coupling to a single deuterium (
    
    
    ) splits the methyl signal into a 1:1:1 triplet .
  • Coupling Constant Mathematics: The gyromagnetic ratio of a proton (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) is roughly 6.514 times larger than that of deuterium (
    
    
    
    ). Consequently, the ³J{H,D} coupling constant is proportionally smaller than the native ³J_{H,H} coupling (~6.5 Hz). The observed ³J_{H,D} is therefore approximately 1.0 Hz .
Data Presentation: Spectral Parameters

The following table summarizes the quantitative ¹H NMR data for Methylcyclohexane-d11, providing a baseline for spectral validation.

Table 1: ¹H NMR Spectral Parameters for Methylcyclohexane-d11 (in CDCl₃ at 298 K)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Methyl) ~0.871:1:1 Triplet³J_{H,D} ≈ 1.03H
Residual Ring Protons 1.10 – 1.80Broad MultipletsN/A< 0.1H (Purity dependent)

Conformational Dynamics: The Axial-Equatorial Equilibrium

At ambient temperatures, methylcyclohexane undergoes rapid chair-chair interconversion. Because the axial conformer suffers from 1,3-diaxial steric strain, the equilibrium heavily favors the equatorial conformer (~95% population). The observed chemical shift at 298 K is a population-weighted average of these two states.

Methylcyclohexane-d11 is the premier substrate for Variable-Temperature (VT) NMR studies. As the sample is cooled below its coalescence temperature (approx. 160 K in cryogenic solvents like CD₂Cl₂), the interconversion rate drops below the NMR timescale. The time-averaged methyl triplet decoalesces into two distinct signals: a major downfield signal (equatorial -CH₃) and a minor upfield signal (axial -CH₃, shielded by the magnetic anisotropy of the ring's C-C bonds). The absence of ring proton interference allows for flawless integration of these peaks, enabling the precise calculation of the Gibbs free energy difference (


).

Experimental Protocols: High-Resolution Acquisition

To accurately resolve the fine 1:1:1 triplet (³J_{H,D} ≈ 1.0 Hz), the NMR protocol must be rigorously optimized. This is a self-validating workflow; if the instrumental parameters are poorly calibrated, the 1 Hz splitting will collapse into a broad singlet, immediately indicating a setup failure.

Step-by-Step Methodology for ³J_{H,D} Detection:

  • Sample Preparation: Dissolve 5–10 mg of Methylcyclohexane-d11 in 0.6 mL of anhydrous CDCl₃ (for ambient analysis) or CD₂Cl₂ (for cryogenic VT-NMR). Transfer to a high-precision 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample and lock onto the solvent's deuterium frequency. Manually tune and match the ¹H probe channel to the exact sample impedance. Causality: Perfect matching maximizes the signal-to-noise ratio (SNR), which is critical for distinguishing the low-intensity outer lines of the 1:1:1 triplet from baseline noise.

  • Rigorous Shimming (Critical Step): Execute 3D gradient shimming. Causality: The target splitting is ~1.0 Hz. The magnetic field inhomogeneity must be minimized so that the line width at half height (

    
    ) of the solvent residual peak is strictly < 0.5 Hz.
    
  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton sequence (zg30).

    • Acquisition Time (AQ): Set AQ > 4.0 seconds. Causality: High digital resolution (Hz/point) is mathematically required to define a 1 Hz splitting; short acquisition times will truncate the Free Induction Decay (FID) and artificially broaden the peaks.

    • Relaxation Delay (D1): Set to 5.0 seconds to ensure complete longitudinal relaxation (

      
      ) of the methyl protons, ensuring quantitative integration.
      
  • Data Processing: Apply a mild Gaussian window function (e.g., GB = 0.3, LB = -0.3 Hz) prior to Fourier transformation. Zero-fill the FID to at least 128k points to smoothly interpolate the data points across the triplet lineshape.

Workflow Visualization

VT_NMR Prep 1. Sample Preparation (C6D11CH3 in CD2Cl2) Tune 2. Probe Tuning & Matching (Maximize 1H SNR) Prep->Tune Shim 3. High-Resolution Shimming (Target W1/2 < 0.5 Hz) Tune->Shim RT 4. RT Acquisition (298 K) Detect 1:1:1 Triplet (J ~ 1 Hz) Shim->RT Cool 5. Cryogenic Cooling (VT down to 150 K) RT->Cool Deco 6. Signal Decoalescence (Axial vs Equatorial CH3) Cool->Deco Calc 7. Thermodynamic Analysis (Calculate ΔG°) Deco->Calc

Figure 1: Step-by-step Variable-Temperature (VT) NMR workflow for Methylcyclohexane-d11.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, ACS Publications, 2016. 3

  • "Methylcyclohexane-d11 (ring-d11) - Product Information." LGC Standards. 1

  • "Isotopically Labeled Compounds - United States." CDN Isotopes. 2

Sources

Foundational

Methylcyclohexane-d11 (ring-D11): Comprehensive Technical Guide to Isotopic Identification, Synthesis, and Analytical Applications

Executive Summary Methylcyclohexane-d11 (ring-D11) is a highly specialized, isotopically labeled reference standard critical for advanced environmental analysis, petrochemical tracing, and NMR spectroscopy. Unlike its fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylcyclohexane-d11 (ring-D11) is a highly specialized, isotopically labeled reference standard critical for advanced environmental analysis, petrochemical tracing, and NMR spectroscopy. Unlike its fully deuterated counterpart (methylcyclohexane-d14), the ring-D11 variant retains an unlabelled methyl group (-CH3) attached to a fully deuterated cyclohexane ring. This unique structural asymmetry provides distinct analytical advantages, including a singular, unobstructed 1H-NMR signal and a specific mass shift (M+11) that eliminates isobaric interference in complex matrices. This whitepaper details its chemical identification, synthesis mechanisms, and self-validating analytical protocols.

Chemical Identification & Structural Profiling

The precise identification of Methylcyclohexane-d11 requires distinguishing it from other isotopologues. The compound is officially registered under CAS Number 352431-19-7 . The designation "ring-D11" indicates that all 11 hydrogen atoms on the cyclohexane ring have been replaced by deuterium, leaving the 3 hydrogen atoms of the methyl group intact.

Table 1: Physico-Chemical and Structural Identifiers

PropertyValue
Analyte Name Methylcyclohexane-d11 (ring-d11)
CAS Number 352431-19-7
Unlabelled Precursor CAS 108-87-2
Molecular Formula C7D11H3 (Structurally: C6D11CH3)
Molecular Weight 109.2538 g/mol
Accurate Mass 109.1786
Isotopic Purity ≥ 98 atom % D
SMILES [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C)C([2H])([2H])C1([2H])[2H]
InChI InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D

Synthesis & Isotopic Enrichment Mechanisms

The synthesis of Methylcyclohexane-d11 relies on the catalytic deuteration of a partially deuterated aromatic precursor .

Mechanistic Causality

To achieve the specific "ring-D11" labeling without deuterating the methyl group, the synthesis utilizes Toluene-d5 (C6D5CH3) as the starting material. Because the methyl group in Toluene-d5 is unlabelled while the aromatic ring is fully deuterated, the structural asymmetry is already established. The aromatic ring undergoes catalytic deuteration using deuterium gas (D2) over a transition metal catalyst (typically Platinum on Carbon, Pt/C, or Palladium on Carbon, Pd/C) under high pressure. The syn-addition of 6 deuterium atoms across the aromatic double bonds yields the fully saturated, ring-deuterated cyclohexane derivative, perfectly preserving the -CH3 group.

Synthesis Tol Toluene-d5 (C6D5CH3) Precursor Cat Pt/C or Pd/C Catalyst High Pressure Tol->Cat Adsorption D2 Deuterium Gas (D2) Isotopic Source D2->Cat Dissociation MCH Methylcyclohexane-d11 (C6D11CH3) Target Cat->MCH Catalytic Deuteration (Syn-addition)

Catalytic deuteration pathway for synthesizing Methylcyclohexane-d11 from Toluene-d5.

Analytical Characterization Protocols

To ensure trustworthiness and self-validation of the isotopic purity (≥ 98 atom % D), rigorous analytical workflows are employed.

GC-MS Isotopic Purity Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the isotopic enrichment of Methylcyclohexane-d11 .

Causality in Method Design: A DB-624 capillary column (6% cyanopropyl-phenyl, 94% dimethylsiloxane) is selected because its mid-polarity provides excellent retention and peak shape for volatile hydrocarbons. The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Unlabelled methylcyclohexane exhibits a molecular ion at m/z 98 and a base peak at m/z 83 (loss of the methyl group, [M-CH3]+). The D11 isotopologue shifts the molecular ion to m/z 109. Consequently, its base peak shifts to m/z 94 ([M-CH3]+, representing the intact fully deuterated cyclohexyl cation, C6D11+).

Table 2: GC-MS Fragmentation and Mass Shift Comparison

FragmentUnlabelled (m/z)Ring-D11 (m/z)Structural Assignment (D11)
Molecular Ion [M]+ 98109[C6D11CH3]+
Base Peak[M-CH3]+ 8394[C6D11]+
Ring Cleavage 5562[C4D7]+

Self-Validating Step: To validate the absence of unlabelled contamination, the protocol mandates monitoring m/z 98. Any signal at m/z 98 in the D11 standard directly quantifies incomplete deuteration or unlabelled precursor carryover.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dilute the neat Methylcyclohexane-d11 standard to 10-50 µg/mL in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL using a split ratio of 50:1. Maintain the injector temperature at 220 °C.

  • Chromatographic Separation: Initiate the oven at 30 °C (hold for 10 min), ramp at 10 °C/min to 100 °C, then 25 °C/min to 260 °C.

  • Ionization: Transfer to the MS source (230 °C) and ionize at 70 eV.

  • Detection: Operate in Selected Ion Monitoring (SIM) mode, targeting m/z 109 (target) and m/z 98 (impurity check).

GCMS Prep Sample Preparation (Diluted in DCM) Inj GC Injection (Split 50:1, 220°C) Prep->Inj Col Capillary Column (DB-624, 30m) Inj->Col Ion Electron Ionization (70 eV, 230°C) Col->Ion Mass Mass Spectrometry (m/z 109 target) Ion->Mass Data Purity Calculation (>98 atom % D) Mass->Data

Step-by-step GC-MS analytical workflow for verifying isotopic purity of Methylcyclohexane-d11.

NMR Spectroscopic Confirmation

Proton (1H) and Deuterium (2H) NMR provide orthogonal validation of the structural isomer. In 1H-NMR, the 11 ring protons are silenced due to their replacement by deuterium, leaving a distinct, isolated signal for the -CH3 group around 0.8-0.9 ppm.

Self-Validating Step: To confirm the integrity of the ring-D11 labeling, scan the 1.0–2.0 ppm region in the 1H-NMR spectrum. The complete absence of multiplet signals in this region validates that no unlabelled ring protons are present, confirming the ≥ 98 atom % D specification.

Applications in Petrochemical & Environmental Analysis

Methylcyclohexane-d11 is predominantly utilized as an internal standard for the quantification of volatile petroleum hydrocarbons (VPH) in environmental matrices (soil, water) and fuel analysis.

Causality in Application: Why use the D11 variant over the fully deuterated D14 variant? In complex petrochemical mixtures, fully deuterated standards can sometimes suffer from hydrogen-deuterium (H/D) exchange in the MS source or co-elute with highly branched alkanes that share similar fragmentation patterns. The M+11 mass shift of Methylcyclohexane-d11 is highly unique, providing a clean quantification ion (m/z 109) that avoids the natural isotopic background (13C contributions) of the matrix. Furthermore, the retention of the unlabelled methyl group ensures that its chromatographic retention time perfectly mimics that of the target unlabelled methylcyclohexane, ensuring high-fidelity quantification without isotopic fractionation artifacts.

References

  • Waghaeusel, A. "GC-MS analysis of volatile petroleum hydrocarbons." Theses.fr. URL:[Link]

Exploratory

Distinguishing Methylcyclohexane-d14 and Methylcyclohexane-d11: A Guide to Isotopic Labeling Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Deuterated Isotopologues in Analytical Chemistry In the precise world of analytical science and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Isotopologues in Analytical Chemistry

In the precise world of analytical science and drug development, stable isotope-labeled (SIL) compounds are indispensable tools. By replacing hydrogen atoms with their heavier isotope, deuterium (²H or D), we create analogues that are chemically identical to the parent compound but physically distinguishable by their increased mass. This mass difference forms the bedrock of their utility as internal standards in quantitative mass spectrometry and as "silent" solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Methylcyclohexane, a common organic solvent and a structural motif in various molecules, is often utilized in its deuterated forms. However, the choice between its isotopologues, specifically Methylcyclohexane-d14 and Methylcyclohexane-d11, is not arbitrary. This decision is dictated by the analytical technique employed and the specific scientific question being addressed. This guide provides an in-depth exploration of the core differences, guiding researchers in making the optimal selection for their experimental designs.

The Fundamental Distinction: A Tale of Three Deuteriums

The primary difference between Methylcyclohexane-d14 (MCH-d14) and Methylcyclohexane-d11 (MCH-d11) lies in the extent and location of deuterium labeling.

  • Methylcyclohexane (Unlabeled): Comprises a cyclohexane ring and a methyl group, with the chemical formula C₇H₁₄.[2]

  • Methylcyclohexane-d14 (Perdeuterated): All 14 hydrogen atoms are replaced by deuterium. This includes the 11 protons on the cyclohexane ring and the 3 protons on the methyl group. Its chemical formula is C₇D₁₄ or C₆D₁₁CD₃.[3]

  • Methylcyclohexane-d11 (Ring-Deuterated): Only the 11 hydrogen atoms on the cyclohexane ring are replaced by deuterium, leaving the methyl group's three protons intact. Its chemical formula is C₆D₁₁CH₃.

This seemingly subtle structural variance has profound implications for their application and analytical response.

G cluster_0 Unlabeled Methylcyclohexane (C₇H₁₄) cluster_1 Methylcyclohexane-d11 (C₆D₁₁CH₃) cluster_2 Methylcyclohexane-d14 (C₇D₁₄) a CH₂ b CH₂ a->b c CH₂ b->c d CH₂ c->d e CH₂ d->e f CH e->f f->a g CH₃ f->g a1 CD₂ b1 CD₂ a1->b1 c1 CD₂ b1->c1 d1 CD₂ c1->d1 e1 CD₂ d1->e1 f1 CD e1->f1 f1->a1 g1 CH₃ f1->g1 a2 CD₂ b2 CD₂ a2->b2 c2 CD₂ b2->c2 d2 CD₂ c2->d2 e2 CD₂ d2->e2 f2 CD e2->f2 f2->a2 g2 CD₃ f2->g2

Caption: Structural comparison of Methylcyclohexane isotopologues.

Comparative Physicochemical Properties

The addition of deuterium atoms results in a predictable increase in molecular weight and slight changes in physical properties such as density. These properties are crucial for their identification and for calculating concentrations.

PropertyMethylcyclohexaneMethylcyclohexane-d11Methylcyclohexane-d14
Molecular Formula C₇H₁₄C₇H₃D₁₁ (C₆D₁₁CH₃)[4]C₇D₁₄[3]
Molecular Weight 98.19 g/mol [2]~109.25 g/mol ~112.27 g/mol [5][6]
CAS Number 108-87-2[2]352431-19-7[4]10120-28-2[3]
Mass Shift (vs. Unlabeled) MM+11M+14
Typical Isotopic Purity N/A≥98 atom % D[4]≥99.5 atom % D
Boiling Point ~101 °C[2]~101 °C (lit.)100.9 - 101 °C[6][7]
Melting Point ~ -126 °C[2]~ -126 °C (lit.)-126.4 °C[7]
Density (at 25 °C) ~0.77 g/mL[6]~0.855 g/mL~0.88 g/mL (lit.)

Spectroscopic Implications: The "Why" Behind the Choice

The utility of these isotopologues is most apparent when examining their behavior in mass spectrometers and NMR spectrometers.

Mass Spectrometry (MS)

In quantitative MS, a known amount of a SIL internal standard (IS) is spiked into a sample. The analyte is then quantified by comparing its MS signal response to that of the IS. The ideal IS co-elutes chromatographically with the analyte but is clearly distinguishable by mass.

  • Methylcyclohexane-d14 (M+14): As a fully deuterated standard, MCH-d14 provides the maximum possible mass shift (+14 amu) from the unlabeled compound. This large separation minimizes the risk of isotopic crosstalk, where the natural abundance of ¹³C in the analyte could cause its isotopic peaks to overlap with the signal of a less-heavily labeled standard. It is the standard of choice when quantifying methylcyclohexane itself.

  • Methylcyclohexane-d11 (M+11): This standard provides a robust +11 amu mass shift. Its key feature is the non-deuterated methyl group. The mass spectrum of unlabeled methylcyclohexane is dominated by a base peak at m/z 83, which corresponds to the loss of the methyl group (a 15 amu loss).[8] When using MCH-d11 as an internal standard for an analyte that also contains a methylcyclohexane moiety and undergoes a similar fragmentation, the fragment ion from the standard will retain the deuterium labels (on the ring), while the analyte's fragment will not. This can be a powerful tool in complex matrices to ensure the signal being monitored truly originates from the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are used in ¹H NMR to dissolve the analyte without producing an overwhelming solvent signal in the spectrum.

  • Methylcyclohexane-d14: This is an excellent NMR solvent.[1] Because all 14 protons have been replaced with deuterium, its residual proton signal is exceptionally low, typically specified by its high isotopic purity (e.g., 99.5 atom % D). This provides a clean spectral window for observing the signals of the analyte without interference.

  • Methylcyclohexane-d11: This isotopologue is generally not used as a bulk NMR solvent. The three protons on its methyl group would produce a significant singlet in the ¹H NMR spectrum, defeating the purpose of a deuterated solvent. However, it could be used in specialized NMR studies, for example, to study kinetic isotope effects or as a tracer where the fate of the methyl group specifically is of interest.

Application-Driven Selection: A Practical Framework

The choice between MCH-d14 and MCH-d11 is fundamentally a strategic decision based on the intended application.

G start What is your primary application? nmr ¹H NMR Spectroscopy start->nmr ms Quantitative Mass Spectrometry start->ms solvent Need a 'silent' solvent to dissolve an analyte? nmr->solvent tracer Need to track the methyl group specifically? nmr->tracer quant_mch Quantifying methylcyclohexane itself? ms->quant_mch quant_analog Quantifying an analyte containing a methylcyclohexane moiety? ms->quant_analog use_d14_nmr Use Methylcyclohexane-d14 (Provides a clean spectral window) solvent->use_d14_nmr use_d11_nmr Use Methylcyclohexane-d11 (As a tracer, not a bulk solvent) tracer->use_d11_nmr use_d14_ms Use Methylcyclohexane-d14 (Maximizes mass separation, minimizes isotopic crosstalk) quant_mch->use_d14_ms consider_d11_ms Consider Methylcyclohexane-d11 (Useful if analyte fragmentation involves loss of the methyl group) quant_analog->consider_d11_ms

Caption: Decision framework for selecting the appropriate isotopologue.

Experimental Protocol: Quantification of Methylcyclohexane in a Toluene Matrix using GC/MS and MCH-d14 Internal Standard

This protocol provides a self-validating workflow for the quantification of an analyte using a SIL internal standard. The trustworthiness of the method is established by the linearity of the resulting calibration curve.

Objective: To accurately quantify the concentration of methylcyclohexane (MCH) in a toluene sample.

Internal Standard: Methylcyclohexane-d14 (MCH-d14)

Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC/MS).

Methodology:

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of methylcyclohexane (CAS 108-87-2) and dissolve in 10.0 mL of toluene.

    • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Methylcyclohexane-d14 (CAS 10120-28-2) and dissolve in 10.0 mL of toluene.

  • Preparation of Calibration Standards:

    • Label eight 1.5 mL GC vials (Cal 1 to Cal 8).

    • To each vial, add 10 µL of the Internal Standard Stock (100 µg/mL). This results in a constant IS concentration of 1 µg/mL in the final 1 mL volume.

    • Add the Analyte Stock solution to each vial according to the table below to create a concentration curve.

    • Bring the final volume of each vial to 1.0 mL with toluene.

CalibrantAnalyte Stock Vol. (µL)Final Analyte Conc. (ng/mL)IS Conc. (ng/mL)
Cal 11101000
Cal 22.5251000
Cal 35501000
Cal 4101001000
Cal 5252501000
Cal 6505001000
Cal 7757501000
Cal 810010001000
  • Preparation of Unknown Sample:

    • In a new GC vial, add 10 µL of the Internal Standard Stock (100 µg/mL) to 990 µL of the unknown toluene sample.

  • GC/MS Analysis:

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film.

      • Injection Volume: 1 µL.

      • Inlet Temp: 250°C.

      • Oven Program: 40°C for 2 min, ramp at 10°C/min to 150°C.

    • MS Conditions (Electron Ionization - EI):

      • Mode: Selected Ion Monitoring (SIM).

      • Quantification Ion (Analyte): m/z 83 (loss of CH₃).[8]

      • Quantification Ion (IS): m/z 94 (loss of CD₃ from MCH-d14, mass 112).

  • Data Processing & Validation:

    • Integration: Integrate the peak areas for m/z 83 (Analyte) and m/z 94 (IS) at the retention time of methylcyclohexane.

    • Calibration Curve: For each calibrant, calculate the Response Ratio (Analyte Area / IS Area). Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Validation: Perform a linear regression on the calibration curve. The method is considered valid if the coefficient of determination (R²) is ≥ 0.995.

    • Quantification: Calculate the Response Ratio for the unknown sample. Determine its concentration using the equation from the linear regression (y = mx + b).

Conclusion

Methylcyclohexane-d14 and Methylcyclohexane-d11 are distinct and powerful tools for the analytical scientist. MCH-d14, being perdeuterated, is the superior choice for use as a "silent" NMR solvent and as a general-purpose internal standard for mass spectrometric quantification of its unlabeled counterpart, offering maximum mass separation. MCH-d11, with its protonated methyl group, serves a more specialized role as an internal standard, particularly in assays where tracking fragmentation pathways involving the loss of the methyl group is advantageous. Understanding these core structural and spectroscopic differences is paramount for designing robust, accurate, and self-validating analytical methods in research and regulated drug development environments.

References

  • Vertex AI Search. (2026, February 4). Strategic Insights for Methylcyclohexane-d14 Market Expansion.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7962, Methylcyclohexane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Cyclohexane-d11, methyl-d3- - Substance Details. Retrieved from [Link]

  • Echemi. (2025, June 30).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 524602, (2H14)Methylcyclohexane. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYLCYCLOHEXANE. Retrieved from [Link]

  • Steffen, T. (2013, December 10). Methyl cyclohexane-d14. Steffen's Chemistry Pages. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 4-Methylcyclohexene Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylcyclohexane-d14. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Scribd. (n.d.).
  • Chahrour, O. (2014, October 10). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Pal, T. K. (2022, January). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
  • ResearchGate. (2022, January 26).
  • Benchchem. (n.d.).
  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Methylcyclohexane-d11 for Advanced Isotopic Applications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Isotopic Labeling, Thermodynamics, and Formulation Science Executive Summary Methylcyclohexane-d11 (Ring-d11), identified by...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Isotopic Labeling, Thermodynamics, and Formulation Science

Executive Summary

Methylcyclohexane-d11 (Ring-d11), identified by CAS number 352431-19-7[1], is a highly specialized deuterated solvent predominantly utilized in NMR spectroscopy, mechanistic tracer studies, and pharmaceutical formulation research. Unlike its unlabelled counterpart, the substitution of protium (


H) with deuterium (

H) on the cyclohexane ring induces specific macroscopic changes. As a Senior Application Scientist, I have structured this guide to unpack the thermodynamic causality behind these isotopic effects, providing drug development professionals with the self-validating empirical protocols necessary to accurately measure and utilize the boiling point and density of Methylcyclohexane-d11.

The Causality of Isotopic Effects on Physicochemical Properties

In non-polar cycloalkanes, isotopic substitution introduces significant mass changes without fundamentally altering the electronic structure or the molecular dipole moment. Understanding the divergent effects on density versus boiling point is critical for downstream applications such as liquid-liquid extraction and solvent evaporation.

Density Causality: The Mass-Volume Relationship

Density (


) is a function of molar mass (

) and molar volume (

). The molecular weight of[2]. Substituting the 11 ring hydrogens with deuterium increases the molecular weight to 109.26 g/mol .

Because the zero-point vibrational energy of the C-D bond is lower than that of the C-H bond, the C-D bond is slightly shorter due to anharmonicity. This leads to a marginally smaller molar volume for deuterated compounds. However, the dominant thermodynamic factor is the sheer mass increase. Assuming molar volume conservation (


 mL/mol), the density of Methylcyclohexane-d11 increases almost in direct proportion to its mass, reaching a calculated ~0.857 g/mL at 25 °C . This bridges the gap between the unlabelled solvent and[3].
Boiling Point Causality: Intermolecular Forces

Boiling point is governed by the thermal energy required to overcome intermolecular London dispersion forces. While deuterium substitution slightly reduces molecular polarizability—which theoretically lowers the boiling point via the "inverse isotope effect"—the increased mass of the molecule perfectly counteracts this reduction. The net thermodynamic result is that the vapor pressure curve remains static. Consequently, the[4] across the unlabelled, d11, and d14 isotopologues[5].

Comparative Data Synthesis

The following table synthesizes the quantitative physicochemical data for methylcyclohexane isotopologues, providing a clear comparative baseline for formulation and analytical scientists.

PropertyMethylcyclohexane (Unlabelled)Methylcyclohexane-d11 (Ring-d11)Methylcyclohexane-d14 (Fully Deuterated)
CAS Number 108-87-2352431-19-710120-28-2
Chemical Formula C

H

C

D

CH

C

D

Molecular Weight 98.19 g/mol 109.26 g/mol 112.27 g/mol
Boiling Point 101 °C101 °C 101 °C
Density (at 25 °C) 0.77 g/mL~0.857 g/mL (Calculated)0.88 g/mL

Experimental Workflows: Self-Validating Protocols

To empirically verify the density and boiling point of Methylcyclohexane-d11 in a laboratory setting, the following self-validating protocols must be employed. These methods are specifically designed to minimize the consumption of expensive isotopic reagents while maximizing data integrity through built-in controls.

G N1 Methylcyclohexane-d11 (CAS 352431-19-7) N2 Density Determination (Pycnometry) N1->N2 N3 Boiling Point (Micro-Capillary) N1->N3 N4 Thermodynamic Analysis (Clausius-Clapeyron) N2->N4 Mass/Volume Ratio N3->N4 Vapor Pressure N5 Validated Isotopic Physicochemical Profile N4->N5

Caption: Workflow for validating the physicochemical properties of Methylcyclohexane-d11.

Protocol A: High-Precision Pycnometry for Density Determination

Causality & Validation: Pycnometry is utilized over hydrometry because it provides high precision with minimal sample volume (1-2 mL). The protocol is self-validating through the use of an internal HPLC-grade water calibration step, which mathematically negates volumetric errors caused by the thermal expansion of the glassware.

  • Calibration: Thoroughly clean and dry a 2 mL Gay-Lussac pycnometer. Weigh the empty pycnometer on an analytical balance (accuracy ±0.1 mg) to determine

    
    .
    
  • Volume Determination: Fill the pycnometer with HPLC-grade water. Equilibrate in a thermostatic water bath at exactly 25.0 °C for 15 minutes. Insert the capillary stopper, wipe excess water, and weigh (

    
    ). Calculate the exact internal volume using the known density of water at 25.0 °C (0.9970 g/mL).
    
  • Sample Measurement: Empty, dry, and purge the pycnometer with nitrogen. Fill with Methylcyclohexane-d11, equilibrate at 25.0 °C, and weigh (

    
    ).
    
  • Data Synthesis: Calculate the isotopic density using the formula:

    
    .
    
Protocol B: Micro-Capillary Boiling Point Determination

Causality & Validation: The micro-capillary method is chosen to conserve the deuterated solvent (requiring <10 μL). Running an unlabelled methylcyclohexane standard in parallel acts as a self-validating control for the heating block's temperature calibration.

  • Preparation: Seal one end of a standard melting point capillary tube. Draw 5 μL of Methylcyclohexane-d11 into a smaller glass bell (a capillary tube sealed at one end and inverted) and place it inside the larger capillary.

  • Control Setup: Prepare an identical setup using unlabelled methylcyclohexane (Known BP: 101 °C).

  • Heating: Place both capillaries into a precision boiling point apparatus. Heat rapidly to 90 °C, then reduce the ramp rate to a strict 1 °C/min.

  • Observation: Observe the rapid evolution of bubbles from the inverted bell. The boiling point is recorded at the exact temperature when the bubbling ceases and the liquid is drawn back into the inner bell (the exact moment vapor pressure equals atmospheric pressure). Both samples should trigger at 101 °C.

Mechanistic Insights in Drug Development

For drug development professionals utilizing Methylcyclohexane-d11 as a solvent for NMR-based structural elucidation or as a tracer in metabolic studies, the physicochemical shifts are critical. In liquid-liquid extractions, the increased density (~0.857 g/mL vs 0.77 g/mL) significantly alters phase separation kinetics and partition coefficients compared to unlabelled solvents. Furthermore, because the boiling point remains static at 101 °C, solvent removal protocols (e.g., rotary evaporation) developed for unlabelled methylcyclohexane can be directly transferred to the d11 isotopologue without the need to re-optimize vacuum pressures or water bath temperatures.

References

  • , Wikipedia[2]. 2., National Institutes of Health[4]. 3., Sigma-Aldrich[3].

  • , Avantor Sciences[5]. 5., Guidechem Chemical Database[1].

Sources

Exploratory

Beyond the SDS: A Comprehensive Technical Guide to Methylcyclohexane-d11 (ring-D11) in Advanced Chemical Research

Executive Summary Methylcyclohexane-d11 (ring-D11) is a highly specialized isotopically labeled solvent utilized primarily in advanced nuclear magnetic resonance (NMR) spectroscopy, neutron scattering experiments, and me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylcyclohexane-d11 (ring-D11) is a highly specialized isotopically labeled solvent utilized primarily in advanced nuclear magnetic resonance (NMR) spectroscopy, neutron scattering experiments, and mechanistic organometallic studies. While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the mechanistic context required by senior researchers. As an Application Scientist, I have structured this whitepaper to bridge the gap between basic hazard communication and field-proven laboratory practices, detailing the physicochemical nuances, mechanistic toxicology, and self-validating handling protocols for this specific deuterated compound.

Physicochemical Profiling & Isotopic Signatures

Methylcyclohexane-d11 (CAS: 352431-19-7) features a fully deuterated cyclohexane ring (


) attached to a standard protonated methyl group (

)[1][2]. This specific isotopic labeling is strategically designed for NMR studies where researchers need to observe interactions at the methyl site while rendering the bulky cyclohexane ring "invisible" to

NMR, thereby eliminating spectral crowding[3].

The substitution of protium with deuterium introduces a primary Kinetic Isotope Effect (KIE). Because the


 bond has a lower zero-point energy than the 

bond, it is significantly more stable against oxidative cleavage and radical abstraction. This makes ring-D11 an exceptional solvent for highly reactive catalytic systems where solvent activation must be suppressed.
Quantitative Data Summary
PropertyValue / ClassificationScientific Implication
Chemical Formula

(or

)
Selective

NMR visibility of the methyl group[1].
Molecular Weight 109.26 g/mol Increased mass vs. unlabeled (98.19 g/mol ) alters vapor density[2].
Isotopic Purity

atom % D
Ensures minimal residual proton interference in spectroscopy[3].
Boiling Point ~101 °CAllows for standard reflux conditions; recoverable via distillation.
GHS Signal Word DANGER Requires stringent engineering controls (fume hoods, Schlenk lines)[4].

Hazard Identification & Mechanistic Toxicology

Handling methylcyclohexane-d11 requires an understanding of the physiological mechanisms behind its GHS classifications. The isotopic substitution does not alter the macroscopic toxicity profile of the parent molecule, methylcyclohexane[4][5].

A. Aspiration Hazard (Category 1 - H304)

Methylcyclohexane-d11 possesses a very low kinematic viscosity. If accidentally ingested, the primary danger is not systemic poisoning via the GI tract, but rather aspiration into the respiratory system[6]. The low surface tension allows the liquid to bypass the epiglottis and rapidly spread across the pulmonary alveoli. This physical coating disrupts pulmonary surfactant, leading to severe chemical pneumonitis, pulmonary edema, and potentially fatal hypoxia[6].

B. Central Nervous System (CNS) Depression (Category 3 - H336)

Inhalation of vapors causes dizziness and drowsiness[4]. The underlying mechanism is non-polar narcosis (baseline toxicity)[7]. Due to its high lipophilicity (high


), the solvent rapidly crosses the blood-brain barrier. Once in the CNS, it partitions into the hydrophobic core of neuronal lipid bilayers. This physical accumulation swells the membrane, altering the conformation and function of embedded ligand-gated ion channels, ultimately depressing synaptic transmission[7].

Narcosis A Inhalation of C6D11CH3 Vapor B Pulmonary Absorption (High lipophilicity) A->B C Blood-Brain Barrier Penetration B->C D Partitioning into Neuronal Bilayers C->D E Ion Channel Disruption (Non-polar Narcosis) D->E F CNS Depression (Drowsiness/Dizziness) E->F

Mechanistic pathway of CNS depression via non-polar narcosis by lipophilic solvents.

C. Environmental Toxicity (Aquatic Chronic 2 - H411)

The structural stability that makes cycloalkanes excellent inert solvents also makes them highly recalcitrant to biodegradation[6]. In aquatic environments, methylcyclohexane-d11 bioaccumulates in the lipid tissues of aquatic organisms, exerting the same non-polar narcotic effects observed in mammalian systems[7].

Experimental Protocols & Self-Validating Workflows

Given the high cost of isotopically enriched solvents and their flammability (Flash point ~ -4 °C)[8], researchers must employ rigorous, self-validating protocols to ensure both safety and data integrity.

Protocol 1: Anaerobic & Anhydrous Transfer for Air-Sensitive NMR

Deuterated solvents readily absorb atmospheric moisture, which introduces a massive


 (or 

) peak into the NMR spectrum, potentially obscuring critical analyte signals and degrading moisture-sensitive organometallic catalysts.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a J. Young NMR tube and a Schlenk flask under a high vacuum (

    
     mbar) for 5 minutes to remove adsorbed surface water.
    
  • Atmosphere Cycling: Backfill the system with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anaerobic environment.

  • Solvent Degassing: Subject the methylcyclohexane-d11 to three "Freeze-Pump-Thaw" cycles using liquid nitrogen to remove dissolved oxygen, which acts as a paramagnetic relaxation agent and broadens NMR signals.

  • Transfer: Using a gas-tight, oven-dried Hamilton syringe, transfer the required volume (typically 0.6 mL) of the solvent into the NMR tube under a positive counter-flow of Argon.

  • Validation Check: Seal the tube and run a rapid

    
     NMR scout scan. The protocol is validated if the water peak (typically around 
    
    
    
    1.5 ppm in cycloalkanes) is absent and only the distinct protonated methyl singlet/multiplet is visible.

Workflow S1 1. Flame Dry NMR Tube & Flask S2 2. Argon/Vacuum Cycling (x3) S1->S2 S3 3. Freeze-Pump-Thaw Degassing S2->S3 S4 4. Syringe Transfer under Positive Ar S3->S4 S5 5. Seal & Validate (1H NMR for HDO) S4->S5

Step-by-step anaerobic transfer workflow for moisture-sensitive deuterated solvents.

Protocol 2: Cryogenic Vacuum Recovery

To mitigate environmental release (H411) and recover expensive materials, post-reaction methylcyclohexane-d11 should be recycled via trap-to-trap vacuum distillation.

Step-by-Step Methodology:

  • Setup: Connect the reaction flask to a receiving Schlenk flask via a short-path vacuum bridge.

  • Cooling: Submerge the receiving flask in a liquid nitrogen bath (-196 °C).

  • Distillation: Open the system to static vacuum. The high vapor pressure of methylcyclohexane-d11 will cause it to vaporize at room temperature and quantitatively condense in the cryogenic trap, leaving heavy reaction byproducts behind.

  • Validation: Analyze the recovered solvent via GC-MS to confirm the absence of cross-contamination before reuse.

References

  • Material Safety Data Sheet - CDN Isotopes: Methylcyclohexane-d11 (ring-d11). Cromlab Instruments. Available at: [Link]

  • Methylcyclohexane - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]

  • Safety Data Sheet: Methylcyclohexane. Chemos GmbH & Co. KG. Available at: [Link]

  • PAC - Methylcyclohexane, water free: Toxicity and Narcosis. PAC LP. Available at: [Link]

Sources

Foundational

The Solvent Polarity Index of Methylcyclohexane-d11: A Mechanistic Guide to Non-Polar Solvation and NMR Applications

Executive Summary In the realm of drug development and advanced structural analysis, the selection of an appropriate solvent is as critical as the analytical technique itself. For highly lipophilic compounds, standard de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and advanced structural analysis, the selection of an appropriate solvent is as critical as the analytical technique itself. For highly lipophilic compounds, standard deuterated solvents often fail to replicate the native non-polar environments found in lipid bilayers or hydrophobic protein pockets. Methylcyclohexane-d11 (MCH-d11) emerges as a specialized, ultra-low polarity solvent.

This whitepaper provides an in-depth technical analysis of the polarity index of MCH-d11, exploring the causality behind its physicochemical properties, its unique advantages in Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), and self-validating protocols for its application.

Physicochemical Foundations of Methylcyclohexane-d11

Methylcyclohexane-d11 (C₆D₁₁CH₃) is a specifically engineered isotopologue where the six-membered carbon ring is fully deuterated, while the exocyclic methyl group remains protonated[1]. This isotopic distribution has profound implications for its use as a solvent.

Macroscopically, deuteration does not significantly alter the bulk dielectric constant or polarity index of the solvent. Like its fully protonated counterpart, MCH-d11 is an extreme non-polar, aprotic solvent[2]. It interacts with solutes almost exclusively through London dispersion forces, lacking the ability to participate in dipole-dipole interactions or hydrogen bonding.

The Causality of Liquid Range in Solvent Selection

A critical reason researchers select MCH-d11 over the more common Cyclohexane-d12 is the liquid range. Cyclohexane has a relatively high melting point of 6.5 °C, making it useless for sub-zero cryogenic studies. In contrast, the addition of the methyl group disrupts the crystal lattice packing, drastically lowering the melting point of methylcyclohexane to -126.3 °C (146.8 K)[3]. This massive liquid range allows researchers to conduct VT-NMR down to cryogenic temperatures to observe unperturbed conformational dynamics and intermediate transition states of drug molecules.

G N1 Methylcyclohexane-d11 (Dielectric Const = 2.02) N2 London Dispersion Forces (Dominant Interaction) N1->N2 N3 Absence of Dipole-Dipole & H-Bonding N1->N3 N4 Preservation of Solute Native Conformation N2->N4 N3->N4 N5 High-Fidelity VT-NMR Structural Analysis N4->N5

Mechanistic pathway of non-polar solvation and its effect on NMR structural fidelity.

Quantitative Polarity Metrics: The Non-Polar Paradigm

The concept of solvent "polarity" is an aggregate of several specific thermodynamic and electromagnetic properties. To fully understand MCH-d11, we must evaluate it across multiple standardized indices.

Snyder Polarity Index (P')

The Snyder Polarity Index measures the degree of interaction of a solvent with various polar test solutes based on chromatography retention[4]. On this scale, water is 10.2, and highly non-polar solvents like pentane are 0.0[5]. Methylcyclohexane exhibits a Snyder Polarity Index of approximately 0.1 , placing it at the absolute bottom of the polarity spectrum alongside hexane (0.1) and slightly below cyclohexane (0.2)[5].

Reichardt’s Relative Polarity

Reichardt’s normalized scale (


) uses solvatochromic dyes to measure solvent polarity. Methylcyclohexane has a relative polarity of 0.006 , confirming that it provides an environment nearly devoid of electrostatic stabilization for polar transition states[6].
Dielectric Constant ( )

The dielectric constant measures a solvent's ability to insulate opposite charges from each other. MCH-d11 has a dielectric constant of 2.02 at 20 °C[7]. For context, water has a dielectric constant of ~80. This low value means that ion pairing is maximized in MCH-d11; any ionic species will exist as tight ion pairs rather than free solvated ions.

Table 1: Physicochemical and Polarity Data of Methylcyclohexane
PropertyValueImplication for Drug Development
Snyder Polarity Index (P') ~0.1[5]Ideal for normal-phase chromatography of highly lipophilic targets.
Relative Polarity 0.006[6]Fails to stabilize polar transition states; preserves ground-state conformers.
Dielectric Constant (

)
2.02 (at 20 °C)[7]Promotes tight ion-pairing; mimics the hydrophobic core of lipid bilayers.
Boiling Point 101 °C[3]Allows for elevated temperature studies without rapid solvent evaporation.
Melting Point -126.3 °C[3]Enables extreme cryogenic Variable-Temperature (VT) NMR studies.
LogP (Octanol/Water) 3.61[2]Highly hydrophobic; completely immiscible with aqueous buffers.

Experimental Workflows & Self-Validating Protocols

When utilizing MCH-d11 in NMR spectroscopy, the presence of the protonated methyl group (-CH₃) is a strategic advantage. Instead of relying on external references like Tetramethylsilane (TMS)—which can volatilize or cause line-broadening at extreme low temperatures—the native methyl protons of MCH-d11 (resonating at ~0.8 ppm) act as an internal standard.

Protocol: Variable-Temperature (VT) NMR Preparation using MCH-d11

Objective: To observe the unperturbed conformational dynamics of a lipophilic drug candidate at cryogenic temperatures without solvent freezing.

Step 1: Solvent Dehydration (Self-Validating Step) MCH-d11 is highly hydrophobic, but trace water can form ice crystals at low temperatures, ruining NMR shimming.

  • Action: Dry MCH-d11 over activated 3Å molecular sieves for 24 hours prior to use.

  • Validation: Run a preliminary ¹H NMR blank. The absence of a sharp peak at ~1.5 ppm (dissolved H₂O in non-polar solvents) validates the dehydration process.

Step 2: Solute Dissolution

  • Action: In a nitrogen-filled glovebox, dissolve 5 mg of the highly lipophilic analyte in 0.6 mL of anhydrous MCH-d11. Transfer to a high-quality quartz NMR tube and seal with a PTFE cap and Parafilm.

Step 3: Internal Calibration

  • Action: Utilize the native -CH₃ protons of MCH-d11 (~0.8 ppm) as an internal integration standard and chemical shift lock.

  • Causality: This eliminates the need for TMS, ensuring the chemical environment remains strictly binary (Solvent + Solute).

Step 4: VT-NMR Acquisition

  • Action: Cool the NMR probe gradually from 298 K down to 180 K in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Causality: The exceptionally low melting point of MCH-d11 (-126.3 °C)[3] ensures the solvent remains a low-viscosity liquid, allowing clear observation of solute conformational exchange.

Step 5: Protocol Validation via Line Width

  • Action: Continuously monitor the full-width at half-maximum (FWHM) of the MCH-d11 methyl peak.

  • Validation: If the FWHM broadens significantly beyond expected viscosity-induced line broadening, it proves that micro-precipitation of the solute is occurring. This self-validating metric prompts the operator to immediately halt the cooling process and adjust the temperature.

G A Analyte Requires Non-Polar Low-Temp Environment B Select MCH-d11 (Melting Pt: -126 °C) A->B C Assess Analyte Overlap with CH3 Signal (0.8 ppm) B->C D Variable Temp NMR Acquisition C->D E Protocol Validation (Self-Validating System) D->E

Workflow for selecting and validating MCH-d11 in variable-temperature NMR spectroscopy.

Conclusion

Methylcyclohexane-d11 is far more than a simple non-polar solvent; it is a precision tool for structural biologists and analytical chemists. By offering a Snyder polarity index of ~0.1[5], a dielectric constant of 2.02[7], and a uniquely massive liquid temperature range[3], MCH-d11 allows researchers to probe the native conformations of lipophilic molecules in environments that perfectly mimic the hydrophobic cores of biological membranes. When combined with self-validating experimental protocols, it ensures absolute scientific integrity in advanced drug development workflows.

References

1.[2] Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem, National Institutes of Health (NIH). 2 2.[3] Methylcyclohexane, Wikipedia.3 3.[5] Solvent Polarity Index Table, Scribd. 5 4.[4] Polarity and selectivity acc. Snyder, Stenutz. 4 5.[6] Properties of Common Organic Solvents, University of Minnesota. 6 6.[7] Table of Dielectric Constants of Liquids, Alfa Chemistry. 7 7.[1] Liquid products, including NMR Solvents, Cromlab Instruments. 1

Sources

Protocols & Analytical Methods

Method

Using Methylcyclohexane-d11 as a solvent for high-temperature NMR

Application Note: Methylcyclohexane-d11 as a Self-Referencing Solvent for High-Temperature NMR Spectroscopy Executive Summary High-temperature Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methylcyclohexane-d11 as a Self-Referencing Solvent for High-Temperature NMR Spectroscopy

Executive Summary

High-temperature Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for characterizing poorly soluble macromolecules, such as polyolefins, and dynamic organometallic complexes. However, standard NMR solvents and referencing standards often fail under extreme thermal stress. This application note details the physicochemical rationale and experimental protocols for utilizing Methylcyclohexane-d11 (ring-d11, C₆D₁₁CH₃) as an advanced, self-referencing solvent. By leveraging its unique isotopic architecture, researchers can achieve robust lock, superior shimming, and accurate chemical shift referencing without the hazards of volatile internal standards.

The Mechanistic Case for Methylcyclohexane-d11

The High-Temperature Referencing Dilemma In standard NMR spectroscopy, Tetramethylsilane (TMS) is the ubiquitous internal reference. However, TMS has a boiling point of 26.5 °C. When performing VT NMR at 80–90 °C, TMS rapidly volatilizes into the tube's headspace[1]. This phase change results in the complete loss of the internal reference signal in the liquid phase, dangerous pressure buildup, and a high risk of tube rupture inside the probe.

The Isotopic Advantage of the -d11 Isotopologue While fully deuterated methylcyclohexane-d14 (C₇D₁₄) provides a suitably high boiling point (101 °C) and a clean spectral background, it requires the addition of a high-boiling external or internal standard (such as hexamethyldisiloxane) for chemical shift referencing. Methylcyclohexane-d11 gracefully bypasses this requirement. By retaining a protonated methyl group while fully deuterating the cyclohexane ring, the solvent acts as its own built-in, non-volatile internal standard[2].

Spin-Spin Coupling Causality In non-deuterated methylcyclohexane, the methyl protons appear as a broad doublet (


 Hz) due to scalar coupling with the adjacent proton on the C1 carbon. In Methylcyclohexane-d11, the C1 carbon is deuterated. The scalar coupling between the methyl protons and the deuterium nucleus (

) is governed by the gyromagnetic ratio difference, making it approximately 6.5 times smaller than the corresponding proton-proton coupling (

Hz). Consequently, the methyl signal collapses from a broad doublet into a tight, easily identifiable 1:1:1 triplet (often appearing as a slightly broadened singlet depending on field strength) centered at ~0.87 ppm. This provides an exceptionally robust lock and shim target without obscuring the critical 1.0–1.8 ppm aliphatic region where polyolefin signals reside.

Physicochemical & NMR Properties

The following table summarizes the quantitative data necessary for configuring VT NMR experiments using Methylcyclohexane-d11.

PropertyValueMechanistic Implication
Chemical Formula C₆D₁₁CH₃Provides a 2H lock (ring) and 1H/13C reference (methyl).
Boiling Point 101 °CEnables safe VT NMR operation up to ~90 °C in standard tubes.
Melting Point -126 °CPrevents solvent freezing during low-temperature VT studies.
¹H NMR Reference Shift ~0.87 ppmBuilt-in internal standard for proton referencing[3].
¹³C NMR Reference Shift ~23.0 ppmBuilt-in internal standard for carbon referencing[4].
²H Lock Signal ~1.4 – 1.6 ppmBroad multiplet from the deuterated ring provides a stable lock.

Experimental Workflow

Workflow A 1. Analyte Selection (e.g., Polyolefins, Catalysts) B 2. Solvent Dispensing Methylcyclohexane-d11 (C6D11CH3) A->B C 3. Thermal Dissolution Heat to 80°C (Stay 10°C below BP) B->C D 4. NMR Tube Transfer Class A Pyrex (Wilmad 507+) C->D E 5. VT Probe Setup Use Ceramic or PEEK Spinner D->E F 6. Lock & Shim Lock: 2H (Ring) Shim: 1H (CH3 built-in standard) E->F G 7. Acquisition & Referencing Set CH3 to 0.87 ppm (1H) F->G

Figure 1: High-temperature NMR workflow using Methylcyclohexane-d11.

Detailed Methodologies & Protocols

Protocol A: Sample Preparation for High-Temperature Analysis
  • Tube Selection: Select only Class A borosilicate glass (Pyrex) NMR tubes (e.g., Wilmad 507 or higher). Lower-grade "disposable" tubes will deform under thermal stress and may fracture inside the probe[1].

  • Analyte Dissolution: Weigh 10–20 mg of the analyte into a heavy-walled glass vial.

  • Solvent Dispensing: Add 0.6 mL of Methylcyclohexane-d11. If the analyte is highly air- or moisture-sensitive, perform this step inside an argon-filled glovebox[2].

  • Thermal Pre-equilibration: Heat the vial to 80 °C using an external heating block to ensure complete dissolution. Causality: Standard VT NMR safety protocols dictate operating at least 10 °C below the solvent's boiling point (101 °C) to prevent rapid boil-off and overpressurization[1].

  • Transfer: Transfer the hot solution to the Class A NMR tube and cap securely. Do not use flame-sealed tubes unless they are specifically engineered for high-pressure NMR, as thermal expansion can cause catastrophic explosions[1].

Protocol B: VT NMR Setup and Acquisition
  • Spinner Selection: Mount the NMR tube in a brown PEEK (polyether ether ketone) or white ceramic spinner. Critical Causality: Standard POM (polyoxymethylene/Delrin) spinners soften at high temperatures. If a POM spinner is used, the tube will slip down into the probe, causing severe hardware damage[1].

  • Temperature Calibration: Insert the sample using manual mode (to prevent pneumatic ejection issues caused by altered air density at high temperatures) and set the probe temperature to 80 °C. Allow 15 minutes for thermal equilibration.

  • Locking: Lock the spectrometer on the deuterium signal of the fully deuterated cyclohexane ring (broad signal around 1.4–1.6 ppm).

  • Shimming: Perform gradient shimming, then manually optimize the Z1 and Z2 shims by observing the Free Induction Decay (FID) of the built-in CH₃ proton signal. A longer, smoother FID decay indicates superior field homogeneity.

  • Acquisition & Referencing: Acquire the ¹H or ¹³C spectra. Calibrate the chemical shift axis by setting the internal methyl signal to 0.87 ppm (¹H) or 23.0 ppm (¹³C)[4].

Data Integrity & Self-Validation System

To ensure the trustworthiness of the acquired data, the experimental setup must be self-validating. Implement the following checks before initiating long acquisitions:

  • Validation Check 1 (Thermal Stability): Monitor the 2H lock level continuously for 5 minutes prior to acquisition. A fluctuating lock level indicates the presence of thermal convection currents inside the tube. If observed, lower the target temperature by 2–3 °C or increase the variable temperature gas flow rate to stabilize the thermal gradient.

  • Validation Check 2 (Shim Integrity): Check the linewidth at half-height (

    
    ) of the CH₃ reference peak. If the peak is significantly broader than the expected 
    
    
    
    coupling (
    
    
    1.1 Hz), re-shim the probe. High temperatures often distort magnetic field homogeneity due to thermal gradients across the probe coils.

References

  • Variable Temperature NMR Experiments University of Oxford URL:[Link]

  • Remarkable Reactivity of a Rhodium(I) Boryl Complex Towards CO2 and CS2: Isolation of a Carbido RSC Publishing - The Royal Society of Chemistry URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Organic Process Research & Development - ACS Publications URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Journal of Organic Chemistry - University of Pittsburgh / ACS URL: [Link]

Sources

Application

Advanced Application Note: Kinetic Isotope Effect (KIE) Profiling Using Ring-D11 Scaffolds

Executive Summary The strategic incorporation of deuterium into drug candidates is a proven methodology to enhance pharmacokinetic (PK) profiles and mitigate toxicity. By exploiting the Kinetic Isotope Effect (KIE), rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into drug candidates is a proven methodology to enhance pharmacokinetic (PK) profiles and mitigate toxicity. By exploiting the Kinetic Isotope Effect (KIE), researchers can systematically slow Cytochrome P450 (CYP450)-mediated oxidative metabolism. This application note provides a comprehensive, self-validating protocol for determining the in vitro KIE of fully deuterated cyclohexyl moieties (Ring-D11 scaffolds) compared to their protio (Ring-H11) counterparts.

The Mechanistic Rationale: Why Ring-D11?

Cytochrome P450 enzymes account for approximately 75% of phase I drug metabolism, frequently catalyzing the oxidative cleavage of C–H bonds . The fundamental principle of deuterated drug design relies on the primary kinetic isotope effect. Because a C–D bond has a lower zero-point vibrational energy than a C–H bond, it requires greater activation energy to reach the transition state for bond cleavage. If this cleavage is the rate-limiting step, the reaction rate decreases significantly (


) .

Overcoming Metabolic Switching A critical challenge in isotopic drug design is "metabolic switching" . If a chemist only deuterates a single known metabolic soft spot (e.g., the C4 position of a cyclohexyl ring), the CYP450 enzyme may simply reorient the substrate within its active site and oxidize an adjacent, non-deuterated carbon (e.g., C3).

To unambiguously measure the KIE and prevent intramolecular metabolic switching, researchers utilize fully deuterated Ring-D11 scaffolds —such as Cyclohexyl-d11-amine or Methylcyclohexane-d11 . Exhaustive deuteration of the ring forces the enzyme to either overcome the primary KIE or shift metabolism to an entirely different structural moiety, providing clear, actionable PK data.

G SubH Ring-H11 Scaffold (e.g., Cyclohexylamine) CYP CYP450 Enzyme (Active Site) SubH->CYP Binding SubD Ring-D11 Scaffold (e.g., Cyclohexyl-d11-amine) SubD->CYP Binding MetH Hydroxylated Metabolite (Rapid Clearance) CYP->MetH Fast C-H Cleavage (k_H) MetD Metabolism Blocked / Slowed (Prolonged Half-life) CYP->MetD Slow C-D Cleavage (k_D)

Figure 1: CYP450-mediated oxidation pathway illustrating the primary Kinetic Isotope Effect (KIE).

Experimental Design & Causality

To ensure the protocol acts as a self-validating system , the experimental design must isolate CYP450-mediated clearance from assay artifacts.

  • Parallel Co-Incubation: The Ring-H11 and Ring-D11 isotopologues must be evaluated in parallel using the same lot of Human Liver Microsomes (HLMs). This eliminates batch-to-batch enzymatic variability.

  • First-Order Kinetics: Substrate concentrations are kept strictly at 1 µM, and protein concentrations at 0.5 mg/mL. Causality: This ensures the substrate concentration is well below the Michaelis constant (

    
    ), guaranteeing that the reaction obeys first-order kinetics—a mathematical prerequisite for calculating intrinsic clearance (
    
    
    
    ).
  • Cofactor Dependence (Negative Control): A control incubation lacking NADPH is mandatory. Causality: If substrate depletion occurs without NADPH, the clearance is driven by non-CYP mechanisms (e.g., chemical instability or esterases), rendering the KIE ratio irrelevant for CYP oxidation.

Step-by-Step Protocol: In Vitro Microsomal Stability

Workflow Prep 1. Reagent Preparation HLM, NADPH, D11/H11 Substrates Incub 2. Co-Incubation at 37°C Timepoints: 0, 5, 15, 30, 45, 60 min Prep->Incub Quench 3. Reaction Quenching Cold Acetonitrile + Internal Standard Incub->Quench Centrifuge 4. Centrifugation 15,000 x g, 10 min at 4°C Quench->Centrifuge LCMS 5. LC-MS/MS Analysis MRM Quantification of Remaining Parent Centrifuge->LCMS Calc 6. Data Analysis Calculate Intrinsic Clearance & KIE LCMS->Calc

Figure 2: Step-by-step in vitro workflow for determining KIE using human liver microsomes.

Step 1: Reagent Preparation
  • Prepare 10 mM stock solutions of the Ring-D11 compound and its Ring-H11 counterpart in 100% DMSO.

  • Dilute stocks to 100 µM working solutions using 50% Acetonitrile/Water.

    • Causality: Pre-dilution in aqueous-organic solvent ensures that the final DMSO concentration in the assay remains below 0.1%. Higher DMSO concentrations act as potent CYP inhibitors, artificially skewing clearance data.

Step 2: System Assembly & Pre-Incubation
  • Prepare the assay buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential inorganic cofactor that facilitates electron transfer within the NADPH-cytochrome P450 reductase complex.

  • Add HLMs to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spike in the test compounds (H11 and D11 separately) to a final concentration of 1 µM.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation & Time-Course Sampling
  • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH). Start the timer.

  • At designated time points (

    
     minutes), extract a 50 µL aliquot from the incubation matrix.
    
Step 4: Quenching & Protein Precipitation
  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction. The cold temperature stabilizes reactive metabolites, while the IS corrects for any volumetric losses during the precipitation phase.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials.

Step 5: LC-MS/MS Bioanalysis
  • Analyze the samples using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Track the specific mass transitions for both the H11 and D11 isotopologues (noting the +11 Da mass shift for the fully deuterated ring).

Quantitative Data Interpretation

To determine the KIE, plot the natural logarithm (


) of the percentage of parent compound remaining versus time. First-order kinetics dictate an exponential decay; the natural log transformation linearizes the data, allowing the extraction of the elimination rate constant (

) from the slope.

Intrinsic Clearance Formula:



(Where 

is the incubation volume in µL, and

is in mg)

KIE Calculation:



Table 1: Physicochemical & Isotopic Properties
PropertyRing-H11 AnalogRing-D11 Analog
Scaffold Example CyclohexylamineCyclohexyl-d11-amine
Isotopic Purity N/A≥ 98 atom % D
Target Bond C–HC–D
Bond Dissociation Energy ~410 kJ/mol~415 kJ/mol
Metabolic Liability High (CYP hydroxylation)Low (Primary KIE Blockade)
Table 2: Representative In Vitro Clearance Data & KIE Calculation
Compound

(min)

(

)

(µL/min/mg)
KIE Ratio (

)
Conclusion
Ring-H11 12.50.0554110.8-Rapidly cleared via CYP oxidation.
Ring-D11 48.20.014428.83.85 Rate-limiting C-H cleavage confirmed.

Interpretation: A calculated KIE ratio of 3.85 (


) confirms a strong primary kinetic isotope effect. This self-validates that C–H bond cleavage on the cyclohexyl ring was the rate-determining step in the drug's metabolism, and that the Ring-D11 scaffold successfully prolonged the in vitro half-life by nearly fourfold.

References

  • Guengerich, F. P. (2013). "Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions." Journal of Labelled Compounds and Radiopharmaceuticals. National Institutes of Health (NIH). URL:[Link]

  • Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect and deuterated drugs." Drug News & Perspectives. URL:[Link]

  • "Deuterated Pharmaceuticals and Metabolic Switching." European Patent Office (EPO) Patent EP2125698A1. URL: [Link]

Method

Advanced Protocol: Elucidating Polyolefin Microstructure via High-Temperature NMR in Methylcyclohexane-d11

Executive Summary & Rationale Polyolefins—such as polyethylene (PE), polypropylene (PP), and ethylene-propylene-diene monomer (EPDM) rubbers—are ubiquitous in pharmaceutical packaging, biomedical devices, and advanced ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Polyolefins—such as polyethylene (PE), polypropylene (PP), and ethylene-propylene-diene monomer (EPDM) rubbers—are ubiquitous in pharmaceutical packaging, biomedical devices, and advanced materials. Because these synthetic polymers lack distinctive functional groups, their macroscopic physical properties are entirely dictated by their hydrocarbon microstructure (e.g., tacticity, comonomer distribution, and short-chain branching). Thorough determination of this microstructure is only feasible through quantitative high-temperature


C Nuclear Magnetic Resonance (NMR) spectroscopy 1.

Most semi-crystalline polyolefins possess melting temperatures well above 100 °C and heavily resist dissolution in common solvents at ambient conditions 2. Historically, high-temperature NMR (HT-NMR) relied on heavily chlorinated solvents like 1,2-dichlorobenzene-d4 (ODCB-d4) or 1,1,2,2-tetrachloroethane-d2 (TCE-d2). To align with modern green chemistry mandates and eliminate occupational exposure to hepatotoxic compounds, Methylcyclohexane-d11 (MCH-d11) has emerged as the premier non-halogenated alternative.

The unique isotopic labeling of MCH-d11 (ring-d11, C


D

CH

) masks the cycloalkane ring in both

H and

C NMR, while the unlabelled methyl group provides a distinct, isolated internal reference peak that does not interfere with the critical aliphatic polymer backbone signals.

Physicochemical Properties & Polymer-Solvent Thermodynamics

Dissolving semi-crystalline polyolefins requires overcoming the heat of fusion (


) of their crystalline domains. MCH-d11 acts as a "good solvent" only when thermal energy disrupts this lattice. As the temperature approaches 100 °C, the Flory-Huggins interaction parameter (

) between the polyolefin and MCH-d11 drops below 0.5, allowing the aliphatic solvent molecules to fully solvate the polymer chains.

Table 1: Physicochemical & Isotopic Properties of Methylcyclohexane-d11

PropertyValueCausality / Relevance to HT-NMR Analysis
Chemical Formula C

D

CH

Ring deuteration prevents spectral overlap with polymer backbone signals 3.
Boiling Point 101 °CEnables high-temperature dissolution without generating excessive vapor pressure inside sealed NMR tubes 4.
Density (20 °C) ~0.88 g/cm³Closely matches the density of molten polyolefins, preventing polymer phase-separation or floating during analysis.
Isotopic Purity ≥ 98 atom % DMinimizes residual proton signals in the cycloalkane region, ensuring a flat baseline for trace branching analysis.

Experimental Workflow Visualization

HT_NMR_Workflow Sample 1. Polymer Sample (Biomedical Polyolefins) Prep 2. Cryo-milling & Weighing (15-25 mg) Sample->Prep Solvent 3. Add Methylcyclohexane-d11 (C6D11CH3) + BHT Prep->Solvent Purge 4. Inert Gas Purging (Argon/N2) Solvent->Purge Dissolve 5. Thermal Dissolution (100°C - 120°C) Purge->Dissolve Reason1 Displaces O2 to prevent thermo-oxidative degradation Purge->Reason1 NMR 6. HT-NMR Acquisition (>100°C Cryoprobe) Dissolve->NMR Reason2 Overcomes lattice energy of crystalline domains Dissolve->Reason2 Analysis 7. Microstructure Data (Tacticity, Branching) NMR->Analysis

Fig 1: Step-by-step workflow for high-temperature NMR analysis using Methylcyclohexane-d11.

Step-by-Step Methodology & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that high-temperature polymer NMR is highly susceptible to sample degradation and inhomogeneous line broadening. The following protocol integrates causality and self-validation at every step.

Step 1: Cryogenic Size Reduction & Weighing
  • Action: Cryo-mill the polyolefin pellets into a fine powder. Weigh 15–25 mg of the powder directly into a precision 5 mm heavy-wall NMR tube.

  • Causality: Polyolefins have exceptionally low surface-area-to-volume ratios in pellet form. Cryo-milling increases the surface area, accelerating solvent permeation and reducing the prolonged thermal exposure time required for complete dissolution.

Step 2: Solvent & Antioxidant Addition
  • Action: Add 0.6 mL of Methylcyclohexane-d11 to the NMR tube. Introduce 0.1 wt% of Butylated Hydroxytoluene (BHT) as a radical scavenger.

  • Causality: The unique isotopic signature of MCH-d11 ensures the cycloalkane ring is NMR-invisible, while the unlabelled methyl group provides a distinct lock signal. BHT is critical because aliphatic solvents and polymers are highly prone to auto-oxidation via radical propagation at elevated temperatures.

Step 3: Inert Gas Purging (Self-Validating Step)
  • Action: Insert a long capillary needle into the solvent and bubble pure Argon or N

    
     for 5 minutes. Seal the tube immediately with a high-pressure PTFE cap.
    
  • Causality: Heating polymers to >100 °C in the presence of dissolved oxygen triggers thermo-oxidative chain scission, which artificially alters the polymer's molecular weight and introduces carbonyl artifacts into the

    
    C spectrum.
    
  • Self-Validation Check: Mark the solvent meniscus on the tube with a marker prior to heating. A drop in the solvent level post-heating indicates a micro-leak in the PTFE cap, which will alter the polymer concentration and potentially cause catastrophic polymer precipitation inside the NMR probe.

Step 4: Thermal Dissolution
  • Action: Place the sealed tube in an aluminum heating block pre-set to 110 °C. Heat for 2 to 4 hours, removing the tube every 30 minutes to gently vortex.

  • Causality: The thermal energy overcomes the heat of fusion of the crystalline domains, transitioning the system into a thermodynamically stable solution.

  • Self-Validation Check: Before inserting the tube into the spectrometer, invert the hot NMR tube gently. The solution must flow uniformly without optical birefringence or gel-like "fish-eyes." If gel particles remain, the

    
    C NMR lines will suffer from severe inhomogeneous broadening due to restricted molecular tumbling, invalidating quantitative tacticity integration.
    
Step 5: High-Temperature NMR Acquisition
  • Action: Transfer the tube to an NMR spectrometer equipped with a high-temperature cryoprobe pre-equilibrated to 110 °C. Allow 15 minutes for thermal equilibration before tuning, matching, and shimming.

  • Causality: Rapid dynamics in the solvated/molten state average out line broadening caused by chemical shift anisotropy and heteronuclear dipolar interactions, yielding sharp, high-resolution isotropic peaks 5.

Table 2: Recommended HT-NMR Acquisition Parameters (


C NMR) 
ParameterRecommended SettingRationale (Self-Validating System)
Probe Temperature 100 °C – 120 °CMaintains the polymer in a homogeneous melt state; prevents precipitation during long acquisitions.
Relaxation Delay (D1) 10 – 15 secondsEnsures complete

relaxation of quaternary carbons to maintain strictly quantitative peak integration.
Decoupling Scheme Inverse-gated (IG)Suppresses the Nuclear Overhauser Effect (NOE) to prevent artificial signal enhancement of protonated carbons.
Number of Scans (NS) 1024 – 4096Compensates for the low

C natural abundance and the increased thermal noise inherent at elevated temperatures.

References

  • National Institutes of Health (PMC)
  • Advances in High-Temperature Interaction Chromatography of Polyolefins: A Tutorial on Solvent and Temperature Gradient Analytical Chemistry - ACS Publications URL
  • Methylcyclohexane-d11 (ring-d11)
  • Methylcyclohexane | 108-87-2 | Chemical Properties TCI Deutschland GmbH URL
  • Application of Melt-State NMR Spectroscopy for Polyolefin Characterization in Industry ResearchGate URL

Sources

Application

Methylcyclohexane-d11 in neutron scattering and diffraction experiments

Application Note: Methylcyclohexane-d11 in Neutron Scattering and Diffraction Experiments Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methylcyclohexane-d11 in Neutron Scattering and Diffraction Experiments

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Strategic Role of Isotopic Substitution

In the realm of neutron science, the ability to selectively "highlight" or "mask" specific functional groups within a molecule is a transformative capability. Unlike X-rays, which scatter based on electron density, neutrons interact directly with atomic nuclei. This fundamental property results in a massive difference in the neutron scattering lengths of hydrogen (


H) and its isotope, deuterium (

H or D).

Methylcyclohexane (MCH) is a ubiquitous aliphatic solvent used in industrial catalysis, supramolecular chemistry, and the formulation of hydrophobic drug delivery vehicles. By utilizing Methylcyclohexane-d11 (C


D

CH

)
—where the cyclohexane ring is fully deuterated but the methyl group remains protonated—researchers can perform highly targeted contrast matching and isotopic substitution experiments. This application note details the physicochemical rationale, self-validating experimental protocols, and data analysis workflows for utilizing MCH-d11 in Small-Angle Neutron Scattering (SANS) and Total Neutron Scattering.

Physicochemical & Scattering Properties

To design a successful neutron experiment, one must understand the causality behind solvent selection. Hydrogen possesses a large incoherent scattering cross-section (creating a high background "noise") and a negative coherent scattering length. Deuterium has a low incoherent cross-section and a positive coherent scattering length.

Using a partially deuterated isotopologue like MCH-d11 is vastly superior to using a physical mixture of MCH-h14 and MCH-d14. While a physical mixture can achieve a specific bulk Scattering Length Density (SLD) for SANS, it introduces local concentration fluctuations and precludes the extraction of intramolecular Partial Radial Distribution Functions (PRDFs) in total scattering experiments.

Table 1: Quantitative Neutron Scattering Properties of Methylcyclohexane Isotopologues

IsotopologueFormulaCoherent Scattering Length (fm)Incoherent Cross-Section (barns)Approx. SLD (

Å

)
Primary Experimental Use Case
MCH-h14 C

H

-5.82~1124-0.27Baseline structural studies; high background.
MCH-d11 C

D

CH

+108.69~263+5.15Targeted isotopic substitution; highlighting the methyl group.
MCH-d14 C

D

+139.92~28+6.63SANS solvent; lowest background, high contrast.

(Note: SLD values are calculated based on a liquid density of ~0.77 g/cm


 at 298 K).

Key Applications in Neutron Science

A. Liquid Structure and Solvation Dynamics (Total Scattering)

Understanding how the methyl group influences the orientational organization of aliphatic liquids is critical for optimizing solvent-solute interactions in drug formulation. By measuring the total neutron scattering of MCH-h14, MCH-d11, and MCH-d14, researchers can use Empirical Potential Structure Refinement (EPSR) to isolate the PRDFs and Angular Radial Distribution Functions (ARDFs) specifically for the methyl group.

B. Contrast Variation in SANS for Supramolecular Assemblies

In supramolecular chemistry, SANS is used to resolve complex architectures, such as core-shell toroids or polymeric micelles. MCH-d11 provides an intermediate SLD that can be precisely tuned to match the SLD of specific alkyl shells, effectively rendering the shell "invisible" to neutrons and allowing the isolated observation of the


-conjugated core .
C. In Situ Kinetics of Heterogeneous Catalysis

Neutron diffraction is uniquely suited to track the in situ hydrogenation of aromatic rings inside mesoporous catalysts (e.g., Pt/MCM-41). Tracking the conversion of toluene-d8 to methylcyclohexane-d14 using D


 gas allows researchers to observe liquid reorganization within the pores without the signal being swamped by hydrogen's incoherent background.

Self-Validating Experimental Protocols

Protocol 1: SANS Contrast Matching Workflow

Objective: Isolate the scattering profile of a nanoparticle's core by matching the solvent SLD to the nanoparticle's shell using MCH-d11.

  • Sample Preparation & SLD Calculation:

    • Action: Calculate the theoretical SLD of the nanoparticle shell. Blend MCH-d11 and MCH-d14 to achieve an exact SLD match with the shell.

    • Causality: MCH-d11 provides a stable, uniform intermediate SLD without the massive incoherent background penalty of using fully protonated MCH-h14.

  • Cell Loading:

    • Action: Load the solution into a 1 mm path-length quartz cuvette.

    • Validation Checkpoint: Weigh the cuvette before sealing, immediately before the beamline run, and post-run. A mass loss of >0.5% indicates solvent evaporation, which will shift the SLD and invalidate the contrast match.

  • Transmission Measurement:

    • Action: Measure the transmission of the empty cell, the blended solvent, and the sample solution.

    • Causality: Accurate transmission values are mathematically required to subtract the solvent background from the sample data.

    • Validation Checkpoint: Ensure sample transmission is

      
      . Lower transmission indicates multiple scattering events, which will artificially distort the Guinier region of the SANS profile.
      
  • Data Acquisition & Reduction:

    • Action: Collect scattering data at multiple detector distances (e.g., 2m, 8m, 14m) to cover a

      
      -range of 
      
      
      
      to
      
      
      Å
      
      
      . Radially average the 2D detector images into 1D
      
      
      vs
      
      
      plots.
Protocol 2: Total Neutron Scattering for Liquid Structure (EPSR)

Objective: Extract the spatial probability density of the methyl group in liquid methylcyclohexane.

  • Isotopic Substitution Matrix:

    • Action: Prepare three separate samples: pure MCH-h14, pure MCH-d11, and pure MCH-d14.

    • Causality: Three distinct isotopic contrasts are required to solve the simultaneous equations necessary to isolate the specific cross-correlations of the methyl protons.

  • Container Selection:

    • Action: Load samples into Ti

      
      Zr
      
      
      
      flat cans.
    • Causality: This specific titanium-zirconium alloy is a "null-scattering" material. The negative coherent scattering length of Ti perfectly cancels the positive length of Zr, eliminating Bragg peaks from the container.

  • Diffraction Acquisition:

    • Action: Acquire data on a high-energy diffractometer (e.g., SANDALS at ISIS) over a

      
      -range of 
      
      
      
      to
      
      
      Å
      
      
      .
    • Validation Checkpoint: Run an empty instrument background and a vanadium standard. Vanadium is an almost purely incoherent scatterer and is strictly required to normalize the detector efficiency across all angles.

  • EPSR Modeling:

    • Action: Input the three

      
       datasets into the Empirical Potential Structure Refinement (EPSR) software. Run Monte Carlo simulations until the simulated structure factors converge with the experimental data.
      

Data Analysis & Visualization Workflows

The following diagrams illustrate the logical architecture of the workflows described above.

SANS_Logic cluster_0 Solvent SLD Tuning S1 MCH-h14 (Negative SLD) Target Supramolecular Complex (Core + Shell) S1->Target S2 MCH-d11 (Intermediate SLD) S2->Target S3 MCH-d14 (High SLD) S3->Target Match Contrast Matching (SLD Solvent = SLD Shell) Target->Match Result Isolate Core Scattering (SANS Profile) Match->Result

Caption: Logical workflow for SANS contrast matching using MCH isotopologues to isolate core structures.

EPSR_Workflow Data Neutron Diffraction Data (MCH-h14, MCH-d11, MCH-d14) Compare Compare S(Q) Exp vs Sim Data->Compare Init Monte Carlo Simulation (Reference Potential) EPSR Empirical Potential Structure Refinement Init->EPSR EPSR->Compare Update Update Empirical Potential Compare->Update Diff > Tol Output Extract PRDFs & ARDFs (Methyl Group Interactions) Compare->Output Converged (χ² < 1.0) Update->EPSR

Caption: Iterative EPSR computational workflow utilizing isotopic substitution data to extract liquid structure.

References

  • Falkowska, M., Bowron, D. T., Manyar, H. G., Hardacre, C., & Youngs, T. G. A. (2016). Neutron Scattering of Aromatic and Aliphatic Liquids. ChemPhysChem, 17(13), 2043–2055.[Link]

  • Falkowska, M., Chansai, S., Manyar, H. G., Gladden, L. F., Bowron, D. T., Youngs, T. G. A., & Hardacre, C. (2016). Determination of toluene hydrogenation kinetics with neutron diffraction. Physical Chemistry Chemical Physics, 18(26), 17237-17243.[https://doi.org/10.1039/C6CP01494A]([Link]

Method

Application Note: Unlocking Clarity in Methyl Group Analysis with Ring-Deuterated Aromatic Solvents

Introduction: The Challenge of the Upfield Region In the landscape of Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the analysis of methyl groups is fundamental to the structural elucidation of a vast array of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Upfield Region

In the landscape of Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the analysis of methyl groups is fundamental to the structural elucidation of a vast array of molecules, from small organic compounds to complex natural products and pharmaceuticals. These signals, typically residing in the crowded upfield region of the spectrum (approx. 0.5-2.5 ppm), are rich with information regarding molecular symmetry, stereochemistry, and conformation. However, their clarity can be compromised by overlapping signals, particularly the residual proton signals from the NMR solvent itself.[1]

Standard deuterated solvents such as Acetonitrile-d3 (CD₃CN, residual peak ~1.94 ppm) and Dimethyl Sulfoxide-d6 (DMSO-d₆, residual peak ~2.50 ppm) possess residual methyl or methylene signals that can obscure or overlap with the very methyl signals under investigation.[2][3] This application note provides an in-depth guide on the strategic use of ring-deuterated aromatic solvents (e.g., Toluene-d₈, Benzene-d₆) to circumvent this challenge, ensuring a clear and unobstructed view of the methyl region for high-fidelity structural analysis.

The Principle: Why Ring-Deuterated Solvents Excel

The core function of a deuterated solvent in ¹H NMR is to provide a non-protonated medium that dissolves the analyte, thereby preventing the solvent's own signal from overwhelming the spectrum.[4] Deuterium (²H) resonates at a vastly different frequency from protons (¹H), rendering it "invisible" in a standard proton NMR experiment.[4] However, deuteration is never 100% complete, leading to small, characteristic residual proton signals from isotopomers containing one less deuterium atom.[5][6]

The strategic advantage of solvents like Toluene-d₈ (C₇D₈) and Benzene-d₆ (C₆D₆) lies in the location of these residual signals. In these molecules, the deuterium atoms have replaced the protons on the aromatic ring. Consequently, the most significant residual ¹H signals are those of the aromatic protons, which resonate far downfield (typically > 6.5 ppm) due to the powerful deshielding effect of the aromatic ring current.[7]

This leaves the critical upfield region, where analyte methyl groups resonate, almost entirely free from solvent interference. For Toluene-d₈, the residual signal from the methyl group (C₇D₇H) appears as a quintet around 2.09 ppm, while the aromatic residual signals are found at ~7 ppm.[3] For Benzene-d₆, the single residual aromatic proton appears as a singlet at ~7.16 ppm, leaving the entire aliphatic region clear.[6] This strategic separation is the key to their utility.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process that leads to the selection of a ring-deuterated aromatic solvent for methyl group analysis.

Caption: Solvent selection workflow for methyl group analysis.

Data Presentation: A Comparative Overview

The choice of solvent is a critical first step that directly impacts spectral quality.[3] The table below summarizes the residual proton signals for several common deuterated solvents, highlighting the advantages of ring-deuterated aromatic options.

Solvent NameFormulaResidual ¹H Signal(s) (ppm) & MultiplicityKey Advantage / Disadvantage for Methyl Analysis
Chloroform-dCDCl₃7.26 (singlet)[2]Advantage: No signals in the upfield region. Disadvantage: May overlap with aromatic analyte signals.[3]
DMSO-d₆(CD₃)₂SO2.50 (quintet)[2][3]Disadvantage: Signal is at the edge of the methyl region and can overlap with deshielded methyls.
Acetonitrile-d₃CD₃CN1.94 (quintet)[2]Disadvantage: Signal is directly within the methyl region, causing significant overlap.
Acetone-d₆(CD₃)₂CO2.05 (quintet)[6]Disadvantage: Signal is directly within the methyl region, causing significant overlap.
Benzene-d₆ C₆D₆7.16 (singlet/broad)[6][8]Primary Advantage: Provides a completely clear window from ~0-7 ppm for observing all aliphatic protons.
Toluene-d₈ C₇D₈2.09 (quintet), 6.98-7.09 (multiplets)[3]Advantage: Aromatic signals are far downfield. The single upfield signal at 2.09 ppm is sharp and narrow, often avoiding direct overlap.
Pyridine-d₅ C₅D₅N8.74, 7.58, 7.22 (all broad)[6][9]Primary Advantage: Excellent for analytes soluble in pyridine; leaves the entire upfield region completely clear of solvent signals.

Note: Chemical shifts can vary slightly depending on temperature, concentration, and solute.[9]

Experimental Protocol: Sample Preparation for High-Resolution Methyl Analysis

This protocol outlines the steps for preparing a high-quality NMR sample using a ring-deuterated aromatic solvent. Adherence to these steps is critical for achieving optimal spectral quality.[10]

Materials:

  • High-quality NMR tube (e.g., Wilmad 528-PP or equivalent)

  • NMR tube cap

  • Analyte (5-25 mg for ¹H NMR)

  • Ring-Deuterated Aromatic Solvent (e.g., Benzene-d₆ or Toluene-d₈, ≥99.5% deuteration)

  • Glass Pasteur pipette

  • Small plug of glass wool or a syringe filter

  • Vial for dissolution

Procedure:

  • Analyte Preparation:

    • Ensure the analyte is as pure as possible. Impurities will generate their own signals and complicate the spectrum.[11]

    • If the analyte is a solid, ensure it is dry and free-flowing.

  • Solvent Selection and Handling:

    • Based on analyte solubility, select an appropriate ring-deuterated aromatic solvent from the table above. Benzene-d₆ is an excellent first choice for nonpolar compounds due to its complete lack of signals in the aliphatic region.

    • Aromatic solvents are volatile and should be handled in a well-ventilated fume hood. Keep the solvent bottle tightly sealed and, if recommended, stored under refrigeration to prevent evaporation.[1]

  • Dissolution:

    • Weigh approximately 5-25 mg of the analyte into a clean, dry vial.

    • Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10][11]

    • Gently swirl or vortex the vial until the analyte is completely dissolved. A homogeneous solution is essential for good magnetic field shimming and sharp lines.[10]

  • Filtration (Critical Step):

    • Place a small, tight plug of glass wool into a Pasteur pipette. Alternatively, use a syringe fitted with a filter.

    • Rationale: Solid particles in an NMR sample distort the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming. Filtration is mandatory.

    • Filter the analyte solution directly into the NMR tube. The final solution should be completely transparent and free of any suspended particles.

  • Final Sample Check:

    • The height of the solution in a standard 5 mm NMR tube should be approximately 4-5 cm (corresponding to ~0.6-0.7 mL).

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and ethanol or isopropanol to remove any fingerprints or dust.

    • Label the tube clearly near the top. Do not use paper labels, as they can affect the spinning and balance of the tube in the spectrometer.

  • Data Acquisition:

    • Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is essential for reproducible results.[4][12]

    • Acquire the ¹H NMR spectrum. The resulting spectrum should exhibit a clear, unobstructed upfield region, allowing for precise observation and integration of your analyte's methyl group signals.

Conclusion

The strategic selection of a deuterated solvent is paramount for obtaining high-quality NMR data. When the primary goal is the unambiguous observation of methyl group signals, standard solvents with residual peaks in the upfield region present a significant analytical hurdle. Ring-deuterated aromatic solvents, such as Benzene-d₆ and Toluene-d₈, offer an elegant and effective solution. By shifting the residual solvent signals to the far downfield aromatic region, they provide an exceptionally clear spectral window for the analysis of methyl and other aliphatic protons. This approach minimizes the risk of signal overlap, enhances spectral clarity, and ultimately enables more confident and accurate structural elucidation.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Walsby, C. & J. Org. Chem. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, ACS Publications. [Link]

  • Chemistry Stack Exchange. (2018). Why is the residual proton resonance in deuterated benzene a singlet? stackexchange.com. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. ResearchGate. [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. synmr.com. [Link]

  • ResearchGate. (n.d.). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. ResearchGate. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. jeol.de. [Link]

  • Yang, L., et al. (2015). NMR spectroscopic method for the assignment of 3,5-dioxygenated aromatic rings in natural products. PubMed. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. le.ac.uk. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. uchem.com. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. labinsights.com. [Link]

  • ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. chem.libretexts.org. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. organomation.com. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. chem.wisc.edu. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. jeol.co.jp. [Link]

Sources

Application

Application Note: Methylcyclohexane-d11 as an Internal Standard for Quantitative NMR (qNMR) of Lipophilic Compounds

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a gold-standard technique for determining the absolute purity of pharmaceutical APIs, natural products, and synthetic intermediates. The fundamental premise...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a gold-standard technique for determining the absolute purity of pharmaceutical APIs, natural products, and synthetic intermediates. The fundamental premise of qNMR is the direct proportionality between the integral of an NMR resonance and the molar concentration of the nuclei producing it ([1]).

However, the accuracy of this comparative technique is entirely anchored to the internal standard. Any error in the standard's purity, mass, or spectral behavior transfers directly into the final quantitative result ([2]). While water-soluble standards like Maleic Acid or DSS are ubiquitous, analyzing highly lipophilic or non-polar compounds in solvents like CDCl₃ or C₆D₆ requires a specialized reference. Methylcyclohexane-d11 (MCH-d11) emerges as a highly effective, chemically inert internal standard for these challenging matrices.

Mechanistic Justification & Physicochemical Profile

Methylcyclohexane-d11 (C₆D₁₁CH₃) consists of a fully deuterated cyclohexane ring and an undeuterated methyl group ([3]). This unique isotopic labeling strategy provides a singular, highly distinct ¹H NMR signal.

The Causality of the Spectral Signature: Because the cyclohexane ring is deuterated, the aliphatic proton signals that typically clutter the 1.0–2.0 ppm region are silenced. The terminal CH₃ group appears in a generally vacant upfield region (~0.85 ppm). However, scientists must account for scalar coupling. The CH₃ protons couple with the adjacent spin-1 deuterium nucleus (


). Because the gyromagnetic ratio of deuterium is much lower than that of hydrogen, this coupling constant is small, causing the CH₃ signal to appear as a slightly broadened multiplet rather than a perfectly sharp singlet. Expert Insight: Analysts must ensure the integration window is sufficiently wide to capture the entire broadened base of this peak; otherwise, the integral will be underestimated, artificially inflating the analyte's calculated purity.
Table 1: Physicochemical Properties of MCH-d11
PropertyValueqNMR Implication & Causality
Chemical Formula C₆D₁₁CH₃Ring deuteration eliminates overlapping aliphatic signals ([3]).
Molecular Weight 109.25 g/mol Moderate MW requires precise gravimetric handling ([3]).
Number of Protons (

)
3High signal intensity per mole; ideal for low-concentration analytes.
Chemical Shift (¹H) ~0.85 ppmAppears in a vacant upfield region, avoiding aromatic/olefinic overlap.
Boiling Point ~101 °CVolatile liquid; mandates stock solution preparation to prevent mass loss.
Solubility CDCl₃, C₆D₆, THF-d₈Excellent for lipophilic analytes where aqueous standards fail ([4]).
Internal Standard Selection Criteria

Selecting MCH-d11 is a deliberate choice driven by matrix compatibility. An effective qNMR standard must be completely and consistently soluble in the identical deuterated solvent utilized for the analyte to prevent line broadening and poor integration ([5]).

Criteria Root MCH-d11 Selection Sol Solubility (Non-polar matrices) Root->Sol Shift Chemical Shift (~0.85 ppm singlet) Root->Shift Inert Chemical Inertness (Non-reactive) Root->Inert Vol Volatility (Requires stock prep) Root->Vol

Figure 1: Physicochemical criteria for selecting MCH-d11 in qNMR applications.

The Self-Validating Experimental Protocol

Because MCH-d11 is a volatile liquid, direct gravimetric weighing into an NMR tube is prone to evaporative mass loss. This compromises trustworthiness. To build a self-validating system, we mandate the Calibrated Stock Solution method ([1]).

Step 1: T₁ Relaxation Profiling Causality: If the analyte and internal standard have drastically different T₁ (longitudinal relaxation) values and the relaxation delay is too short, one signal will be partially saturated, creating a massive systematic error ([2]). Action: Perform an Inversion Recovery experiment to measure the T₁ of both the analyte and MCH-d11 in the chosen solvent.

Step 2: Calibrated Stock Preparation Causality: Mitigates volatility and pipetting errors for repeated use ([1]). Action: Accurately weigh ~50 mg of MCH-d11 into a 10 mL volumetric flask using an ultra-microbalance. Immediately dilute to volume with CDCl₃. Seal tightly. Calculate the exact molarity of this stock.

Step 3: Sample Formulation Causality: Integration accuracy is maximized when the standard and analyte peaks are of similar size. Action: Accurately weigh the analyte into a vial. Using a gas-tight Hamilton syringe, dispense a precisely calculated volume of the MCH-d11 stock solution to achieve a target 1:1 intensity ratio between the analyte peak and the MCH-d11 peak ([1]). Transfer to a 5 mm NMR tube and seal.

Step 4: NMR Acquisition Action: Acquire the ¹H spectrum using a 90° excitation pulse. Set the relaxation delay (


) to at least 5 to 7 times the longest T₁  measured in Step 1 to ensure >99% signal recovery ([6]). Ensure sample homogeneity for proper magnet shimming to avoid broad signals ([1]).

Step 5: Spectrum Processing & Integration Action: Apply rigorous phase correction (zero and first order) and baseline correction. Integrate the MCH-d11 peak at ~0.85 ppm, ensuring the integral region generously covers the broadened base caused by


 coupling.

Workflow A 1. T1 Relaxation Profiling (Inversion Recovery) B 2. Calibrated Stock Prep (MCH-d11 in CDCl3) A->B C 3. Sample Formulation (Target 1:1 Intensity Ratio) B->C D 4. NMR Acquisition (90° Pulse, D1 > 5×T1) C->D E 5. Spectrum Processing (Phase & Baseline Correction) D->E F 6. Purity Calculation (Self-Validating Integration) E->F

Figure 2: Self-validating qNMR workflow utilizing MCH-d11 as an internal standard.

Comparative Analysis of Non-Polar Standards

Choosing the correct standard dictates the success of the assay. Below is a comparison of MCH-d11 against other common standards used for non-polar matrices ([4]).

Table 2: qNMR Internal Standard Comparison
Internal StandardTypical SolventChemical Shift (ppm)Primary AdvantagePrimary Limitation
MCH-d11 CDCl₃, C₆D₆~0.85Distinct upfield signal, highly inertVolatile; requires stock solution prep
1,4-BTMSB-d4 CDCl₃, DMSO-d₆0.00Universal reference, sharp singletCan overlap with TMS or other silanes
Maleic Acid D₂O, CD₃OD6.26Solid, highly stable, non-volatilePoor solubility in non-polar solvents
HMDSO CDCl₃, C₆D₆~0.06Sharp singlet, highly solubleHighly volatile, overlaps with TMS
Absolute Purity Calculation System

Once the integrals are obtained, the absolute purity of the analyte (


) is calculated using the following self-validating equation ([1]):


Where:

  • 
     = Integral area of the analyte and MCH-d11, respectively.
    
  • 
     = Number of protons yielding the signal (For MCH-d11, 
    
    
    
    ).
  • 
     = Molar mass (For MCH-d11, 
    
    
    
    g/mol ).
  • 
     = Gravimetric mass of the analyte and standard in the sample.
    
  • 
     = Certified purity of the MCH-d11 standard.
    

By strictly adhering to this protocol, researchers can leverage MCH-d11 to achieve highly reproducible, regulatory-ready quantitative data for complex lipophilic compounds.

References
  • ResolveMass - Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from: [Link]

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Retrieved from: [Link]

  • ResolveMass (via YouTube) - Choosing the Right qNMR Internal Standard. Retrieved from: [Link]

  • JEOL Ltd. - Let's try doing quantitative NMR | Applications Notes. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eliminating Residual Water Peaks in Methylcyclohexane-d11 NMR Spectra

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals working with Methylcyclohexane-d11 (ring-d11, C₆D₁₁CH₃)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals working with Methylcyclohexane-d11 (ring-d11, C₆D₁₁CH₃) .

Below, you will find field-proven insights, self-validating experimental protocols, and mechanistic explanations to help you achieve perfectly flat baselines and clean analyte signals.

Part 1: Expertise & Experience Insights

The Unique Challenge of Methylcyclohexane-d11

Methylcyclohexane-d11 is a partially deuterated, non-polar, aprotic solvent. From an NMR perspective, this presents two distinct challenges:

  • The Native Methyl Peak: Because only the cyclohexane ring is deuterated, the intact methyl group (-CH₃) produces a massive solvent resonance at approximately 0.85 ppm . This inherently limits the dynamic range of your receiver.

  • Monomeric Water: Water has extremely low solubility in methylcyclohexane and cannot form a continuous hydrogen-bonded network. Instead of the broad, shifting peak seen in polar solvents, residual water in methylcyclohexane appears as a highly sharp, isolated singlet at ~1.40 ppm [1].

The Causality of Suppression: Because your dynamic range is already taxed by the solvent's native -CH₃ peak, physically removing the water (chemical drying) is the most mechanically sound approach. Relying solely on pulse sequences to suppress both the methyl peak and the water peak simultaneously will inevitably introduce severe baseline distortions and phase anomalies.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does the residual water peak in Methylcyclohexane-d11 appear so sharp compared to aqueous samples? A: In non-polar solvents, water molecules exist primarily as isolated monomers rather than a dynamic, hydrogen-bonded lattice. This lack of rapid chemical exchange prevents transverse relaxation (T2) line broadening, resulting in a sharp singlet.

Q: My analyte has a critical resonance at 1.45 ppm. Which NMR suppression technique should I use? A: You must avoid standard continuous-wave (CW) presaturation. CW irradiation applies a continuous RF field that can cause saturation transfer or direct off-resonance bleaching of your analyte [2]. Instead, use the WET (Water Suppression Enhanced through T₁ effects) sequence or Excitation Sculpting [3]. These methods use pulsed field gradients (PFGs) to dephase the water magnetization while leaving adjacent signals unperturbed.

Q: How do I physically dry the solvent before resorting to pulse sequences? A: Use activated 3Å molecular sieves. The kinetic diameter of a water molecule is 2.65 Å, which fits perfectly into the 3Å pores. Methylcyclohexane has a kinetic diameter of ~6.0 Å and is completely excluded, ensuring no solvent is lost to the sieves.

Part 3: Decision Workflow

WaterSuppression Start Identify Water Peak (~1.40 ppm in Methylcyclohexane-d11) Chemical Step 1: Chemical Drying (Add Activated 3A Molecular Sieves) Start->Chemical Check1 Is water peak sufficiently eliminated for analysis? Chemical->Check1 Done1 Proceed with Standard 1H NMR Acquisition Check1->Done1 Yes Overlap Step 2: Check Peak Overlap Are analyte peaks near 1.40 ppm? Check1->Overlap No Presat Apply Presaturation (zgpr) Low power CW irradiation at 1.40 ppm Overlap->Presat No WET Apply WET or Excitation Sculpting Selective suppression without saturation Overlap->WET Yes Validate Self-Validation: Array suppression power/delay to maximize SNR while preserving analyte integrals Presat->Validate WET->Validate End Acquire Clean Spectrum Validate->End

Decision workflow for eliminating residual water in Methylcyclohexane-d11 NMR samples.

Part 4: Self-Validating Troubleshooting Protocols

Protocol A: Chemical Dehydration via 3Å Molecular Sieves

Mechanism: Physical adsorption eliminates water protons from the spin system entirely, preserving the full dynamic range of the NMR receiver without RF manipulation.

Step-by-Step Methodology:

  • Activation: Place 3Å molecular sieves in a vacuum oven at 250°C for a minimum of 24 hours to drive off atmospheric moisture.

  • Cooling: Cool the sieves to room temperature under a dry argon or nitrogen atmosphere.

  • Application: Add 5–10% (w/v) of the activated sieves directly to your Methylcyclohexane-d11 ampoule or NMR tube.

  • Equilibration: Allow the sample to stand for 24 hours to ensure complete diffusion and adsorption.

Self-Validating System:

  • Test: Acquire a standard zg30 ¹H NMR spectrum before and 24 hours after adding the sieves.

  • Validation: Integrate the water peak (~1.40 ppm) and set the integral of the solvent's methyl peak (~0.85 ppm) as your constant reference (e.g., 3.00). The integral of the water peak must decrease by >95% . If the ratio remains unchanged, the sieves were compromised by atmospheric moisture prior to use.

Protocol B: Presaturation (zgpr / PRESAT)

Mechanism: Applies a low-power continuous-wave (CW) RF pulse at the exact frequency of the water resonance during the relaxation delay. This equalizes the populations of the α and β spin states of the water protons, reducing their net macroscopic magnetization to zero before the read pulse [4].

Step-by-Step Methodology:

  • Acquire a standard 1D ¹H spectrum to determine the exact transmitter offset (O1) of the water peak.

  • Load the presaturation pulse program (e.g., zgpr on Bruker or PRESAT on Varian/Agilent).

  • Set the transmitter offset (O1) exactly to the calculated water peak frequency.

  • Set the presaturation power (pl9 or plw9) to a highly attenuated level (typically 50–60 dB) to ensure a narrow saturation bandwidth (~15 Hz).

  • Set the presaturation delay (d1) to 1.5–2.0 seconds to allow complete saturation.

Self-Validating System:

  • Test: Run a parameter array (e.g., paropt in TopSpin) varying the presaturation power from 65 dB down to 45 dB in 5 dB increments.

  • Validation: Plot the integral of the water peak vs. presaturation power. The optimal power is the exact point of inflection where the water peak reaches a minimum before the integral of the nearest analyte peak begins to artificially decrease (indicating saturation transfer).

Part 5: Quantitative Data Presentation

Table 1: Comparison of NMR Water Suppression Techniques
TechniqueCausality / MechanismBest Use CaseProsCons
Chemical Drying Physical pore adsorptionAll non-polar samplesNo signal distortion; preserves dynamic range.Requires 24h preparation time.
Presaturation CW RF equalization of spin statesIsolated water peaksSimple setup; highly effective for sharp singlets.Saturation transfer to exchangeable protons [2].
WET Sequence T₁-optimized selective pulses & PFGsOverlapping analyte peaksNarrow suppression band; minimal saturation transfer [4].Requires precise gradient calibration.
Excitation Sculpting Double PFG spin echo (DPFGSE)Complex mixturesExcellent suppression; yields perfectly flat baselines [5].Broader notch bandwidth; complex setup [3].
Table 2: Quantitative Validation Metrics
ParameterTarget ValueMechanistic Purpose
Water Integral Reduction > 95%Validates physical removal of H₂O molecules from the solvent matrix.
Presaturation Power 50 - 60 dBEnsures a narrow saturation bandwidth (~15 Hz) to prevent analyte bleaching.
Presaturation Delay (d1) 1.5 - 2.0 secAllows sufficient time for the CW pulse to fully equalize water spin states.
WET Selective Pulse Width > 20 msDefines a narrow excitation profile to selectively target the water resonance without hitting the analyte.

Part 6: References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: University of Pittsburgh / Journal of Organic Chemistry

  • NMR | Solvent Suppression | Chemical Research Support Source: Weizmann Institute of Science

  • Water Suppression | NMR Core Facility Source: Columbia University

  • Solvent Suppression using TopSpin 3.x Source: University of Wisconsin-Madison (UWChemNMR)

  • Perfecting WATERGATE: clean proton NMR spectra from aqueous solution Source: The University of Manchester

Optimization

Technical Support Center: Correcting Chemical Shift Referencing Drifts in Methylcyclohexane-d11

Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, structural biologists, and drug development professionals utilizing Methylcyclohexane-d11 (MCH-d11) in Variable-Temperature NM...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, structural biologists, and drug development professionals utilizing Methylcyclohexane-d11 (MCH-d11) in Variable-Temperature NMR (VT-NMR). Below, we dissect the causality of referencing drifts, establish IUPAC-compliant correction frameworks, and provide self-validating experimental protocols.

Part 1: Causality & Mechanisms (FAQs)

Q1: Why do my sample's chemical shifts artificially drift when changing temperatures in MCH-d11? A: The drift is an artifact generated by the spectrometer's field-frequency lock system[1]. Modern NMR spectrometers utilize a feedback control loop that dynamically adjusts the primary magnetic field (


) to keep the deuterium (

H) resonance of the solvent at a constant frequency[2].

However, the intrinsic chemical shift of MCH-d11 is highly temperature-dependent. Methylcyclohexane undergoes a rapid equatorial


 axial chair interconversion. As the temperature drops toward its freezing point (-126.6 °C), this equilibrium shifts and the exchange rate slows, fundamentally altering the local magnetic environment and the population-weighted average chemical shift of the deuterons. Because the lock system cannot distinguish between a true magnetic field drift and this intrinsic temperature-induced shift, it erroneously adjusts the 

field to compensate[2]. This hardware intervention forces an apparent, equal-magnitude drift in all solute signals.

Q2: Can I bypass this by referencing against the residual solvent peak of MCH-d11? A: No. Secondary referencing using residual solvent peaks (e.g., the CH


 or CHD groups) is fundamentally flawed in VT-NMR. These residual protons experience the exact same intrinsic temperature-dependent shielding changes (due to conformational and bulk magnetic susceptibility changes) as the deuterons. Relying on them will propagate the drift error directly into your data, potentially leading to the misidentification of stereochemical states or binding affinities.

Q3: How does the IUPAC Unified Scale resolve this issue? A: To maintain scientific integrity, IUPAC dictates that all chemical shifts must be referenced to the


H signal of internal tetramethylsilane (TMS) at 0 ppm, either directly or indirectly[3]. For heteronuclei (e.g., 

C,

N,

F), the unified scale utilizes a precise, field-independent frequency ratio (

, Xi) relative to the TMS

H frequency[4]. By anchoring your data to an internal primary reference at each specific temperature, you mathematically eliminate the lock-induced drift artifact.

Part 2: Visualizing the Drift Mechanism

Causality T_change Temperature Change (VT-NMR) MCH_shift Intrinsic Shift of MCH-d11 Deuterium Resonance T_change->MCH_shift Alters local magnetic environment Lock_detect Spectrometer Lock System Detects Apparent Field Drift MCH_shift->Lock_detect Frequency shift B0_adjust Hardware Adjusts B0 Field to Keep Lock Constant Lock_detect->B0_adjust Feedback loop Apparent_drift Apparent Drift in All Sample Chemical Shifts B0_adjust->Apparent_drift Field alteration

Mechanistic causality of lock-induced chemical shift drifts during VT-NMR.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, your referencing protocol must be a self-validating system. You cannot assume the spectrometer's variable temperature (VT) unit is perfectly accurate, nor can you assume the lock system is stable.

Protocol A: Internal Primary Referencing (The Gold Standard)

This method utilizes internal TMS and the IUPAC Unified Scale to correct drifts at every temperature point[5].

Step 1: System Validation (True Temperature Calibration) Before introducing your MCH-d11 sample, insert a 100% Methanol calibration standard. Measure the chemical shift difference (


) between the CH

and OH protons. Calculate the true temperature using the standard equation:

. This validates the VT hardware's accuracy.

Step 2: Sample Preparation Add


 (v/v) TMS to your MCH-d11 sample. Ensure the sample is properly sealed to prevent TMS evaporation, as its boiling point is 26.8 °C.

Step 3: Equilibration Insert the sample and set the target temperature. Allow a strict minimum of 15–20 minutes for thermal equilibration. The lock level will fluctuate during this time; wait until the lock signal is perfectly stable.

Step 4:


H Acquisition and Anchoring 
Acquire the 

H spectrum. Manually set the TMS methyl resonance to exactly 0.000 ppm . Critical: This anchoring step must be repeated independently at every single temperature point.

Step 5: Heteronuclear Referencing (Unified Scale) Do not use secondary references for


C or 

N. Instead, use your spectrometer's software macros (e.g., xref in VnmrJ or sr in TopSpin) to calculate the 0 ppm frequency for the X-nucleus based on the IUPAC

ratio derived from your anchored

H TMS signal[5].
Protocol B: Simultaneous Acquisition of a Frequency Reference (SAFR)

If your analyte's aliphatic signals overlap with TMS, internal referencing is impossible. In these cases, utilize SAFR to digitally correct non-linear field drifts[6].

Step 1: Disable the hardware deuterium lock to prevent the spectrometer from artificially altering the


 field.
Step 2:  Modify your pulse sequence to include a small-flip-angle pulse (e.g., 

) at the beginning of the sequence. This acquires an auxiliary 1D spectrum in every scan without depleting the magnetization of your target analyte[6]. Step 3: Post-acquisition, use the frequency maximum of the solvent signal from the auxiliary SAFR data to reconstruct the field evolution over time. Step 4: Apply a digital drift correction to the raw FID prior to Fourier transformation, acting as a flawless digital lock[6].

Part 4: Workflow Visualization

Workflow Start Start VT-NMR Experiment with MCH-d11 Validate Validate True Temp (Methanol Standard) Start->Validate Add_TMS Add Internal TMS (<1%) or configure SAFR Validate->Add_TMS Equilibrate Thermal Equilibration (>15 mins per step) Add_TMS->Equilibrate Acquire Acquire 1H Spectrum at Target Temperature Equilibrate->Acquire Reference Set TMS 1H to 0.000 ppm Acquire->Reference Apply_Xi Apply IUPAC Xi (Ξ) Scale for Heteronuclei Reference->Apply_Xi

Standardized, self-validating workflow for correcting chemical shift referencing drifts in MCH-d11.

Part 5: Quantitative Reference Data

To assist in applying the IUPAC Unified Scale[4], the following table summarizes the critical parameters required for accurate referencing in MCH-d11.

Parameter / NucleusReference CompoundIUPAC

Ratio (%)
Notes on VT-NMR Behavior
Solvent Melting Point MCH-d11N/A-126.6 °C; ideal for deep cryogenic NMR.

H (Primary)
TMS (Internal)100.000000Must be anchored to 0.000 ppm at every temperature.

C
TMS (Calculated)25.145020Derived mathematically from

H TMS frequency.

N
Liquid NH

(Calculated)
10.132912Derived mathematically; eliminates need for external capillaries.

F
CCl

F (Calculated)
94.094011Derived mathematically from

H TMS frequency.

References

  • Chemical Shift Referencing - NMR Facility UCSB Chem and Biochem[Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis National Institutes of Health (PMC)[Link]

  • Correction of field instabilities in biomolecular solid-state NMR by simultaneous acquisition of a frequency reference Magnetic Resonance (Copernicus)[Link]

  • The Unified Scale for Referencing in NMR: New IUPAC Recommendations University of Wisconsin-Madison[Link]

  • NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001 National Institutes of Health (PubMed) [Link]

Sources

Troubleshooting

Technical Support Center: Storage Stability &amp; H-D Exchange Prevention for Methylcyclohexane-d11

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the absolute isotopic integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the absolute isotopic integrity of Methylcyclohexane-d11.

Maintaining isotopic purity is not merely about following steps; it requires building a self-validating system where every experimental choice actively prevents degradation. Below, you will find the mechanistic causality behind solvent degradation, a rapid troubleshooting matrix, detailed FAQs, and field-proven anhydrous storage protocols.

Core Principles of Methylcyclohexane-d11 Stability

Methylcyclohexane-d11 (ring-d11) is a highly specialized deuterated reagent, typically supplied at ≥98 atom % D isotopic purity[1]. The molecule consists of a fully deuterated cyclohexane ring (C6D11) and a protonated methyl group (-CH3). While aliphatic C-H and C-D bonds are generally non-labile compared to hydroxyl or amine protons[2], isotopic scrambling can still occur under suboptimal storage conditions.

The primary drivers of H-D exchange and isotopic degradation in this solvent include:

  • Trace Protic Contaminants: Exposure to atmospheric moisture introduces labile protons (H₂O) that can facilitate exchange over time[2],[3].

  • Acidic/Basic Catalysis: Even trace amounts of Lewis or Brønsted acids on glassware can catalyze carbocation formation, triggering rapid intramolecular H-D scrambling between the methyl group and the deuterated ring[3].

  • Transition Metal Contamination: The use of standard stainless-steel needles can introduce trace metals (e.g., Ni, Fe, Pd) that act as classic catalysts for C-H/C-D bond activation in alkanes.

  • Thermal and Photolytic Stress: Elevated temperatures accelerate the kinetics of exchange reactions[4],[3], while UV exposure can initiate radical-mediated scrambling.

G MCH Methylcyclohexane-d11 (Isotopically Pure) TraceMetals Trace Transition Metals (Syringes/Cannulas) MCH->TraceMetals LewisAcids Acidic/Basic Contaminants MCH->LewisAcids Moisture Atmospheric Moisture (Protic Source) MCH->Moisture UV UV/Light Exposure (Radical Initiation) MCH->UV Degradation H-D Scrambling & Isotopic Degradation TraceMetals->Degradation LewisAcids->Degradation Moisture->Degradation UV->Degradation

Fig 1. Mechanistic pathways leading to H-D scrambling and isotopic degradation in Methylcyclohexane-d11.

Troubleshooting Guide: Isotopic Degradation Metrics

Use this self-validating matrix to audit your current storage conditions and identify the root cause of isotopic degradation in your NMR or MS data.

Storage ConditionMoisture Level12-Month Isotopic Purity LossPrimary Degradation PathwayRecommended Action
Ambient Air, Clear Glass>500 ppm>5.0%UV Radical + MoistureDo Not Use
N₂ Atmosphere, No Sieves, 4°C~50 ppm1.0 - 2.0%Trace Moisture / Acidic ScramblingAdd Molecular Sieves
Ar Atmosphere, 4A Sieves, Amber Glass, 4°C<10 ppm<0.1%None (Stable)Standard Protocol

Frequently Asked Questions (FAQs)

Q1: Why is my Methylcyclohexane-d11 losing isotopic purity over time? A1: Isotopic degradation in non-polar deuterated solvents is rarely spontaneous; it is almost always catalyzed by external factors. The most common culprit is the ingress of atmospheric moisture due to improper sealing[2]. Water acts as a proton source, and when combined with trace acidic residues on unwashed glassware, it drastically accelerates H-D exchange[3]. Always ensure your storage system is strictly anhydrous.

Q2: Which molecular sieves should I use, and why? A2: You must use Type 4A molecular sieves . These alkali metal aluminosilicates have an effective pore opening of approximately 4 Angstroms[5]. The kinetic diameter of water is ~2.65 Å, allowing it to easily enter and be trapped within the highly polar cages[6]. In contrast, the kinetic diameter of methylcyclohexane is >6 Å, meaning the solvent molecules are sterically excluded from the pores and will not be adsorbed or degraded[5].

Q3: Why is Argon recommended over Nitrogen for storage? A3: While both are inert, Argon has a higher specific weight (density) than air[7]. This allows Argon to act as a heavy "blanket" that settles directly over the liquid solvent, providing a superior physical barrier against oxygen and atmospheric moisture when the flask is briefly opened[7].

Experimental Protocols

To guarantee the integrity of your solvent, implement the following self-validating protocols. These steps ensure that causality is controlled at every stage of handling.

Protocol 1: Self-Validating Activation of 4A Molecular Sieves

Causality: Commercially available sieves contain adsorbed atmospheric water. They must be dynamically dried to maximize their electrostatic affinity for polar impurities[5].

  • Preparation: Transfer 250 g of Type 4A molecular sieves into an elongated Schlenk tube or a specialized vertical tube-furnace[7].

  • Vacuum Application: Apply a high vacuum (<0.1 Torr) to the system.

  • Thermal Desorption: Gradually heat the sieves to 250–300 °C. Maintain this temperature and vacuum for 12 to 24 hours to ensure complete desorption of water[7].

  • Cooling: Turn off the heat and allow the sieves to cool to room temperature while strictly maintaining the vacuum.

  • Inert Backfill: Backfill the Schlenk tube with high-purity Argon[7]. Store under positive Argon pressure until use.

Protocol 2: Anhydrous Transfer and Storage Workflow

Causality: Preventing metal-catalyzed C-H activation and moisture ingress is critical for long-term stability[2],[8].

  • Glassware Preparation: Thoroughly wash an amber glass storage flask (to prevent UV radical initiation) with 0.1 M HCl, rinse with deionized water, and finish with a high-purity acetone rinse to remove all acidic/basic residues[2]. Oven-dry at 120 °C for at least 4 hours[2].

  • Cooling: Cool the flask in a desiccator or under a continuous stream of dry Argon[2].

  • Sieve Addition: Quickly add the activated 4A molecular sieves (5–10% weight/volume) to the flask against a positive counter-flow of Argon[7].

  • Solvent Transfer: Transfer the Methylcyclohexane-d11 into the storage flask using a PTFE (Teflon) cannula . Do not use stainless steel needles, as trace transition metals can catalyze H-D scrambling.

  • Sparging: Sparge the solvent with dry Argon for 10–15 minutes to displace any dissolved oxygen or atmospheric gases.

  • Sealing and Storage: Seal the flask with an air-tight glass stopper or a Teflon valve[7]. Store the sealed container in a dark, temperature-controlled environment (preferably a dedicated explosion-proof refrigerator at 4 °C) to minimize thermal energy that could drive exchange kinetics[8],[4].

Workflow Start Receive Solvent Sieves Add 4A Molecular Sieves Start->Sieves Sparging Sparge with Dry Argon Sieves->Sparging Transfer PTFE Cannula Transfer Sparging->Transfer Seal Seal under Ar Pressure Transfer->Seal Store Store at 4°C in Dark Seal->Store

Fig 2. Self-validating anhydrous and inert storage workflow for preserving isotopic purity.

References

Sources

Optimization

Technical Support Center: Degassing Methylcyclohexane-d11 for Sensitive Catalysis

Welcome to the Technical Support Center for Deuterated Solvents. As a Senior Application Scientist, I frequently encounter researchers whose highly sensitive catalytic runs fail—not due to ligand design, but because of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Deuterated Solvents. As a Senior Application Scientist, I frequently encounter researchers whose highly sensitive catalytic runs fail—not due to ligand design, but because of improper solvent preparation. Methylcyclohexane-d11 (MCH-d11) presents a unique set of challenges due to its physical properties and high cost. This guide provides a self-validating, field-proven methodology to remove oxygen without compromising your solvent or your safety.

Section 1: The Causality of Oxygen Poisoning in MCH-d11 Catalysis

Methylcyclohexane-d11 is a premium, non-polar deuterated solvent heavily utilized in in situ NMR monitoring of highly sensitive organometallic reactions, such as hydrodeoxygenation and early transition metal catalysis ()[1]. Because it lacks acidic protons and coordinating heteroatoms, it provides an inert matrix for highly reactive intermediates.

However, dissolved diatomic oxygen (


) is a catastrophic poison to these systems:
  • Mechanistic Interference: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     readily undergoes irreversible oxidative addition to low-valent metal centers (e.g., Mo2C, Ni(0), or Pd(0)), forming inactive metal oxides or peroxo complexes that permanently quench the catalytic cycle ().
    
  • The Volatility-Cost Dilemma: MCH has a boiling point of ~101 °C. Standard degassing via inert gas sparging strips away highly volatile MCH-d11 vapor, leading to unacceptable financial loss and concentration errors in quantitative NMR ()[2]. Therefore, cryogenic methods are mandatory to preserve the solvent while removing dissolved gases.

Section 2: The Self-Validating Freeze-Pump-Thaw (FPT) Protocol

To achieve


 ppm 

concentrations without sacrificing expensive MCH-d11, the Freeze-Pump-Thaw (FPT) method is the gold standard ()[3].

Step 1: Preparation & Volumetric Control Transfer the MCH-d11 to a heavy-walled Schlenk flask.

  • Causality: Do not fill the flask beyond 50% capacity. MCH expands upon thawing; overfilling eliminates the expansion volume, leading to hydrostatic stress and catastrophic flask rupture ()[4].

Step 2: Cryogenic Immobilization (Freeze) Ensure the flask is sealed under inert gas, then submerge it in liquid nitrogen (


, -196 °C).
  • Causality: MCH-d11 freezes at -126.6 °C. Freezing immobilizes the solvent matrix, dropping its vapor pressure to near zero. This prevents the costly evaporation of the deuterated solvent when subsequently exposed to high vacuum ()[2].

Step 3: Headspace Evacuation (Pump) Once completely frozen, open the stopcock to dynamic vacuum (


 mbar) for 3–5 minutes.
  • Causality: This physically removes the atmospheric gases (including

    
    ) present in the headspace above the solid solvent ()[2].
    

Step 4: Gas Desorption (Thaw) Close the stopcock to place the flask under static vacuum, remove it from the


 bath, and allow it to thaw in a tepid water bath.
  • Causality: As the solvent transitions back to a liquid phase, the solubility of trapped gases drops precipitously in the vacuum environment, causing them to aggressively bubble out into the evacuated headspace ()[5].

Step 5: System Self-Validation Repeat Steps 2–4 for a minimum of three cycles.

  • Validation: The protocol is self-validating. The process is complete when no visible bubbles evolve during the thawing phase, physically confirming the depletion of dissolved gases ()[4]. Once validated, backfill the flask with ultra-high purity (UHP) Argon.

Section 3: Troubleshooting Guides & FAQs

Q: Why did my Schlenk flask shatter during the thaw cycle? A: Causality: MCH-d11 expands as it transitions from a solid to a liquid. If you apply localized heat (e.g., a heat gun) to the bottom of the flask, the solvent melts and expands against a solid plug of frozen solvent above it, creating immense hydrostatic pressure that shatters the glass ()[6]. Solution: Always thaw the flask slowly in ambient air first, allowing the entire matrix to warm evenly before using a tepid water bath ()[4].

Q: Can I substitute Argon sparging for FPT to save time? A: Causality: While sparging is acceptable for bulk, high-boiling solvents, MCH-d11 is highly volatile and expensive. Bubbling gas through the liquid strips the vapor phase, leading to significant solvent loss. Furthermore, sparging only reduces


 to ~5-10 ppm, which is often lethal to highly sensitive low-valent catalysts ()[2].

Q: My catalyst still deactivated after 3 FPT cycles. What went wrong? A: Causality: You likely condensed liquid oxygen into your flask. If the Schlenk flask is left open to a compromised nitrogen line or ambient air while submerged in liquid nitrogen (-196 °C), atmospheric oxygen (b.p. -183 °C) will condense into the liquid phase ()[6]. Upon thawing, this introduces massive amounts of


, poisoning the catalyst and creating a severe explosion hazard.
Solution: Always ensure the flask is sealed under a static inert atmosphere before submerging it in the cryogenic bath ()[2].
Section 4: Quantitative Data: Degassing Method Comparison
Degassing MethodResidual

Concentration
Solvent Loss (MCH-d11)Time RequiredSuitability for MCH-d11
Freeze-Pump-Thaw (3 Cycles)

ppm

45 - 60 minsOptimal (Preserves expensive solvent)
Inert Gas Sparging (Argon)

ppm

30 minsPoor (High evaporative loss)
Vacuum/Sonication Cycles

ppm

15 minsSuboptimal (Insufficient

removal)
Section 5: Workflow Visualization

FPT_Workflow Start Prepare MCH-d11 (Max 50% Volume) Freeze 1. FREEZE Liquid Nitrogen (-196°C) Start->Freeze Pump 2. PUMP Dynamic Vacuum Freeze->Pump Solvent Solidified Thaw 3. THAW Static Vacuum Pump->Thaw Headspace Cleared Check Gas Bubbles Evolving? Thaw->Check Solvent Liquefied Check->Freeze YES (Repeat) Done Self-Validated Backfill with Argon Check->Done NO (Complete)

Fig 1: Self-validating Freeze-Pump-Thaw (FPT) workflow for degassing MCH-d11.

Section 6: Comprehensive References
  • Title: Freeze-Pump-Thaw - The Schlenk Line Survival Guide Source: Schlenk Line Survival Guide URL: [Link]

  • Title: Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids Source: Oregon State University Environmental Health & Safety URL: [Link]

  • Title: Degassing Solvents SOP Source: University of Wisconsin-Madison (Berry Group) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Mo2C catalyzed vapor phase hydrodeoxygenation of lignin-derived phenolic compound mixtures to aromatics under ambient pressure Source: SciSpace URL: [Link]

  • Title: Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids Source: Chamberland Research Group URL: [Link]

  • Title: ExperimentDegas Documentation Source: Emerald Cloud Lab URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Methylcyclohexane-d11

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who experience unexpected signal degradation when utilizing specialized deuterated solvents. Methylcyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who experience unexpected signal degradation when utilizing specialized deuterated solvents. Methylcyclohexane-d11 (ring-d11) is a highly valuable, non-polar solvent critical for temperature-dependent NMR studies, lipid analysis, and polymer characterization.

While the carbon-deuterium (C-D) bonds in cycloalkanes are thermodynamically stable, improper handling of open vials leads to rapid "apparent" isotopic degradation. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure the integrity of your analytical data.

Diagnostic Workflow: Resolving Purity Degradation

G Start Open Vial Detected (Methylcyclohexane-d11) Test Assess Purity (1H-NMR / GC-MS) Start->Test Cond1 Purity > 98% No Water Peak Test->Cond1 Pass Cond2 Purity < 98% or High Water Peak Test->Cond2 Fail Action1 Store under Argon in Septum Vial Cond1->Action1 Diag Identify Contaminant Cond2->Diag Path1 Water (Moisture) Diag->Path1 Path2 Protonated VOCs Diag->Path2 Path3 Catalytic H/D Exchange Diag->Path3 Fix1 Dry with 3Å Molecular Sieves Path1->Fix1 Fix2 Fractional Distillation or Discard Path2->Fix2 Fix3 Discard Solvent (Irreversible) Path3->Fix3

Diagnostic workflow for identifying and resolving purity loss in Methylcyclohexane-d11.

FAQ & Troubleshooting Guide

Q1: Why does the isotopic purity of my Methylcyclohexane-d11 appear to drop rapidly after opening the vial on the benchtop? A: The degradation of isotopic purity in open vials of deuterated alkanes is rarely true chemical H/D exchange; rather, it is isotopic dilution via environmental contamination. Methylcyclohexane is highly volatile. When left open, protonated volatile organic compounds (VOCs) from the lab air dissolve into the solvent. In ¹H-NMR, these protonated impurities manifest as new peaks, artificially lowering the calculated isotopic enrichment[1]. Causality Check: Alkanes lack acidic protons. Therefore, spontaneous H/D exchange with atmospheric moisture does not occur at room temperature. The "degradation" is physical contamination, not a chemical reaction.

Q2: I see a massive water peak in my NMR spectrum. How does a non-polar solvent like Methylcyclohexane-d11 absorb moisture? A: While methylcyclohexane is hydrophobic, the temperature differential caused by its rapid evaporation cools the glass vial, leading to the condensation of atmospheric moisture on the inner walls[2]. This moisture dissolves at trace levels or forms a micro-emulsion. In NMR, even trace water creates a broad, intense proton signal that can obscure analyte peaks and degrade spectral resolution[3]. Prevention: Always handle the solvent in a glovebox or use a positive pressure of dry argon/nitrogen during extraction.

Q3: Is true Hydrogen/Deuterium (H/D) back-exchange possible in Methylcyclohexane-d11? A: Yes, but only under specific catalytic conditions. While the C-D bonds are inert under standard conditions, contact with transition metals (e.g., from reused, unwashed stainless-steel syringe needles or trace metal oxide dust in the lab) can catalyze H/D exchange if a proton source is present[4]. This heterogeneous catalysis activates the alkane C-D bonds, leading to irreversible isotopic degradation. Self-Validating Rule: If drying the solvent over molecular sieves removes the proton signals, the issue was moisture. If proton signals on the cyclohexane ring persist after drying, catalytic H/D exchange or permanent VOC contamination has occurred.

Quantitative Data: Impact of Storage Conditions

To maximize the lifespan of your solvent, it is critical to understand how storage conditions impact moisture uptake and isotopic integrity.

Storage ConditionAtmosphereTemp (°C)Moisture Uptake (24h)Apparent Isotopic Purity (30 days)Recommended Action
Open Vial (Bench)Ambient Air20°CHigh (>100 ppm)< 95.0% (Failed)Discard
Septum Cap (Used)Ambient Air4°CModerate (~30 ppm)~ 97.5%Dry before use
Septum Cap (New)Argon4°CLow (<5 ppm)> 98.5%Standard Use
Sealed AmpouleArgon20°CNone99.5% (Maintained)Optimal Storage[3]

Experimental Protocols

Protocol 1: Verification of Isotopic Purity via GC-MS

Purpose: To distinguish between physical water contamination and true isotopic degradation (loss of deuterium on the ring).

  • Sample Preparation: Dilute 10 µL of the suspect Methylcyclohexane-d11 in 1 mL of anhydrous, high-purity hexane.

  • Instrument Setup: Operate the GC-MS in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Run a full scan (m/z 50 to 150).

  • Isotopic Analysis: Locate the molecular ion (M+). Fully deuterated Methylcyclohexane-d11 (C₇H₃D₁₁) has a monoisotopic mass of approximately 109.18 Da.

  • Causality Evaluation: Analyze the M-1 and M-2 isotopologue clusters. A shift toward lower mass indicates true H/D exchange or the presence of non-deuterated methylcyclohexane. If the mass distribution remains at M=109 but NMR shows proton peaks, the solvent is contaminated with external VOCs or water, not chemically degraded.

Protocol 2: Recovery of Moisture-Contaminated Methylcyclohexane-d11

Purpose: To rescue expensive deuterated solvent that has absorbed atmospheric moisture without introducing metal catalysts.

  • Preparation of Sieves: Activate 3Å molecular sieves by heating at 300°C under vacuum for 4 hours. Cool under dry argon. Why 3Å? The 3Å pore size traps water molecules but strictly excludes the larger methylcyclohexane molecules, preventing solvent loss.

  • Addition: In a glovebox, add the activated sieves to the contaminated solvent vial (approx. 10% w/v).

  • Equilibration: Allow the mixture to stand for 24 hours at room temperature. Do not agitate with a magnetic stir bar, as the physical grinding of sieves can introduce fine particulate contamination[2].

  • Decanting: Carefully decant the dried solvent using a glass pipette (avoid metal needles to prevent catalytic activation) into a clean, oven-dried ampoule or septum vial flushed with argon[5].

References

  • Sigma-Aldrich. "Use and Handling of NMR Solvents". sigmaaldrich.com. 2

  • Bioprocess Online. "NMR Deuterated Solvents". bioprocessonline.com.

  • Labinsights. "Selection Guide on Deuterated Solvents for NMR". labinsights.nl. 1

  • Alfa Chemistry. "Deuterated Solvents for NMR". alfa-chemistry.com. 3

  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". pitt.edu. 5

  • ACS Publications. "Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes". acs.org. 4

Sources

Optimization

Technical Support Center: Overcoming Analyte Solubility Limits in Methylcyclohexane-d11

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming the solubility limitations of your analytes in methylcyclohexane-d11. As a non-polar, deuterated solvent, methylcyclohexane-d11 is an excellent choice for a variety of applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy where minimizing solvent proton signals is critical. However, its non-polar nature can present challenges when working with more polar analytes. This guide will equip you with the knowledge and techniques to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in methylcyclohexane-d11?

A1: The principle of "like dissolves like" is the fundamental concept governing solubility. Methylcyclohexane-d11 is a non-polar solvent, characterized by weak van der Waals intermolecular forces.[1] Therefore, it will most readily dissolve non-polar compounds. If your analyte has significant polarity, containing functional groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), it will have strong intermolecular interactions (like hydrogen bonding) with itself. These interactions are much stronger than the potential interactions with the non-polar methylcyclohexane-d11, leading to poor solubility.

Q2: What are the first steps I should take to troubleshoot poor solubility?

A2: Before attempting more complex solutions, consider these initial steps:

  • Visual Confirmation: Ensure that what you are observing is indeed poor solubility (e.g., suspended solid particles, cloudy solution) and not another issue.

  • Increase Agitation: Vigorously vortex or sonicate the sample. This increases the surface area of the solute that is in contact with the solvent and can help overcome the kinetic barrier to dissolution.

  • Gentle Heating: A modest increase in temperature can sometimes be sufficient to dissolve a sparingly soluble compound. However, be cautious with heat-sensitive analytes.

Q3: Can I use a co-solvent to improve the solubility of my analyte?

A3: Yes, using a co-solvent is a very effective and common strategy. A co-solvent is a small amount of a miscible solvent with a different polarity that is added to the primary solvent to enhance the solubility of a solute.[2] For methylcyclohexane-d11, you would typically add a small amount of a more polar, deuterated solvent.

Key Considerations for Co-solvent Selection:

  • Miscibility: The co-solvent must be miscible with methylcyclohexane-d11.

  • Analyte Solubility: The co-solvent should be a good solvent for your analyte.

  • Deuteration: To avoid unwanted signals in your ¹H NMR spectrum, the co-solvent should also be deuterated.

  • Inertness: The co-solvent must not react with your analyte.

Co-Solvent (Deuterated)PolarityTypical Use Case
Chloroform-d (CDCl₃)Polar AproticFor analytes with moderate polarity.
Dichloromethane-d2 (CD₂Cl₂)Polar AproticSimilar to chloroform-d, good for a range of compounds.
Tetrahydrofuran-d8 (THF-d8)Polar AproticA good "general purpose" solvent for many organic compounds.[3]
Acetone-d6Polar AproticEffective for many polar organic molecules.[4]
Benzene-d6Non-polarCan sometimes improve solubility through π-π stacking interactions with aromatic analytes.

This table provides a general guide. The optimal co-solvent and its concentration must be determined empirically.

Troubleshooting Guides

Guide 1: Systematic Approach to Co-Solvent Selection

This guide provides a logical workflow for identifying and optimizing a co-solvent system for your analyte in methylcyclohexane-d11.

CoSolvent_Workflow cluster_start Initial Assessment cluster_screening Co-Solvent Screening cluster_optimization Optimization cluster_final Final Preparation start Analyte Insoluble in Methylcyclohexane-d11 screen Select 3-4 deuterated co-solvents of varying polarity (e.g., CDCl₃, THF-d8, Acetone-d6) start->screen Begin troubleshooting test_solubility Test analyte solubility in small volumes of each pure co-solvent screen->test_solubility best_cosolvent Identify the best co-solvent test_solubility->best_cosolvent Based on best solubility titration Prepare a stock solution of the analyte in the chosen co-solvent best_cosolvent->titration add_mch Titrate the stock solution into methylcyclohexane-d11 until precipitation is observed titration->add_mch determine_ratio Determine the optimal co-solvent to methylcyclohexane-d11 ratio add_mch->determine_ratio final_sample Prepare the final NMR sample using the determined solvent ratio determine_ratio->final_sample

Caption: Workflow for selecting and optimizing a co-solvent.

Experimental Protocol: Co-Solvent Screening
  • Analyte Preparation: Weigh a small, known amount of your analyte (e.g., 1-2 mg) into several clean vials.

  • Co-Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different deuterated co-solvent (e.g., CDCl₃, THF-d8, Acetone-d6).

  • Observation: Gently agitate each vial and observe the solubility of your analyte. Note which co-solvent provides the best dissolution.

  • Titration (for the best co-solvent):

    • Prepare a concentrated stock solution of your analyte in the most effective deuterated co-solvent.

    • In a separate vial, add a known volume of methylcyclohexane-d11.

    • Slowly add the analyte stock solution dropwise to the methylcyclohexane-d11 while agitating.

    • Continue adding the stock solution until you observe the first signs of persistent precipitation. This will give you an approximate ratio of co-solvent to methylcyclohexane-d11 needed to keep your analyte in solution.

  • Final Sample Preparation: Prepare your final NMR sample using a slightly lower ratio of co-solvent to methylcyclohexane-d11 than what you determined in the previous step to ensure your analyte remains fully dissolved.

Guide 2: Leveraging Temperature to Enhance Solubility

For some analytes, increasing the temperature of the solvent can significantly improve solubility. However, the effect of temperature on solubility is not always straightforward and should be investigated empirically.

Key Principles:
  • Endothermic Dissolution: If the dissolution process is endothermic (absorbs heat), increasing the temperature will increase solubility.

  • Exothermic Dissolution: Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.

  • Analyte Stability: Ensure your analyte is stable at elevated temperatures before proceeding.

Experimental Protocol: Temperature-Dependent Solubility Test
  • Sample Preparation: Prepare a saturated solution of your analyte in methylcyclohexane-d11 at room temperature, ensuring there is some undissolved solid remaining.

  • Heating: Place the sealed vial in a temperature-controlled water bath or heating block.

  • Incremental Temperature Increase: Gradually increase the temperature in small increments (e.g., 5-10 °C).

  • Observation: After each temperature increase, allow the sample to equilibrate for 10-15 minutes with occasional agitation. Observe if the amount of undissolved solid decreases.

  • Determine Optimal Temperature: Note the temperature at which your analyte fully dissolves. When preparing your final sample, you can pre-heat the solvent to this temperature before adding your analyte.

Guide 3: Analyte Derivatization for Enhanced Solubility

For highly polar analytes that remain insoluble even with co-solvents and temperature adjustments, chemical derivatization can be a powerful tool. Derivatization involves chemically modifying the analyte to replace polar functional groups with non-polar ones, thereby increasing its solubility in non-polar solvents.[5] A common technique is silylation.

Mechanism: Silylation

Silylation replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with a non-polar trimethylsilyl (TMS) group. This modification significantly reduces the polarity of the analyte.

Silylation_Mechanism cluster_reactants Reactants cluster_product Product cluster_result Result Analyte Polar Analyte (R-OH) Derivatized_Analyte Non-polar Derivatized Analyte (R-O-TMS) Analyte->Derivatized_Analyte Reaction Reagent Silylating Reagent (e.g., BSTFA) Reagent->Derivatized_Analyte Solubility Increased Solubility in Methylcyclohexane-d11 Derivatized_Analyte->Solubility

Caption: Simplified workflow of analyte derivatization via silylation.

Experimental Protocol: General Silylation for NMR Sample Preparation

Caution: Silylating reagents are sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Analyte Preparation: In a clean, dry vial, dissolve a known amount of your analyte (e.g., 5-10 mg) in a small volume of a dry, deuterated, polar aprotic solvent in which it is soluble (e.g., pyridine-d5 or acetonitrile-d3).

  • Reagent Addition: Add a slight excess of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the vial.

  • Reaction: Gently swirl the vial and allow the reaction to proceed. Depending on the analyte, the reaction may be complete at room temperature within minutes, or it may require gentle heating (e.g., 60 °C for 30 minutes).

  • Solvent Removal: Once the reaction is complete (which can be monitored by TLC if appropriate), carefully remove the reaction solvent under a stream of dry nitrogen or by using a vacuum centrifuge.

  • Final Sample Preparation: Dissolve the resulting derivatized analyte in methylcyclohexane-d11 for your NMR analysis.

References

  • BenchChem. (2025). Solubility of 1-Methylcyclohexene in Organic Solvents: An In-depth Technical Guide.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]

  • BenchChem. (2025).
  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • SciSpace. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • MDPI. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. [Link]

  • Phenomenex. (2021). GC Derivatization Explained for Better Results. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Chemistry Steps. (2025). Polar Protic and Aprotic Solvents. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • University of Bristol. How to make an NMR sample. [Link]

  • ResearchGate. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • Scribd. Solvent Polarity and Miscibility Chart. [Link]

  • University College London. (2023). Sample Preparation. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Impurity Peaks in Commercial Methylcyclohexane-d11 Batches

Welcome to the Technical Support Center for isotopic solvent analysis. Methylcyclohexane-d11 (ring-d11, CAS 352431-19-7) is a specialized deuterated solvent ( ) heavily utilized in organometallic chemistry, polymer scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic solvent analysis. Methylcyclohexane-d11 (ring-d11, CAS 352431-19-7) is a specialized deuterated solvent (


) heavily utilized in organometallic chemistry, polymer science, and lipid analysis where a non-polar, aprotic environment is mandatory[1].

Because the terminal methyl group remains protonated, it serves as an excellent internal lock and reference point. However, identifying trace impurities requires a nuanced understanding of isotopic spin-spin coupling, solvent manufacturing byproducts, and the behavior of water in non-polar environments. This guide provides authoritative troubleshooting steps and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting FAQs

Q1: Why does the primary solvent peak of Methylcyclohexane-d11 appear as a closely spaced triplet rather than the expected doublet?

The Causality: In unlabelled methylcyclohexane, the terminal methyl group (


) appears as a doublet at ~0.80 ppm due to 

scalar coupling with the single axial/equatorial proton on the adjacent C1 carbon[2].

However, in Methylcyclohexane-d11, the C1 position is deuterated. Deuterium has a nuclear spin of


. According to the multiplicity rule (

), coupling to one deuterium atom splits the

signal into a 1:1:1 triplet. Because the gyromagnetic ratio of deuterium is significantly lower than that of a proton, the

coupling constant is roughly 6.5 times smaller than

[3]. This results in a

of approximately 1 Hz. In lower-resolution instruments, this may appear as a broadened singlet, but a properly shimmed high-resolution NMR will resolve the fine 1:1:1 triplet.
Q2: What are the most common impurity peaks observed in commercial batches?

The Causality: Impurities stem directly from the industrial synthesis routes and isotopic enrichment limitations.

  • Unlabelled or Partially Labelled Isotopologues: Traces of

    
     or 
    
    
    
    . You will observe the classic doublet at ~0.80 ppm for the unlabelled
    
    
    (
    
    
    Hz), and complex multiplets between 1.10–1.80 ppm for residual ring protons.
  • Toluene / Toluene-d8: Methylcyclohexane is industrially synthesized via the catalytic hydrogenation of toluene[4]. Incomplete hydrogenation leaves trace toluene. Look for aromatic protons at 7.10–7.25 ppm and a methyl singlet at 2.32 ppm[3].

  • Water (HOD): In highly non-polar solvents, the exchange rate between

    
     and 
    
    
    
    is exceptionally slow on the NMR timescale. The water peak typically appears as a sharp singlet (
    
    
    ) and a 1:1:1 triplet (
    
    
    ) around 1.50 ppm[5].
Q3: How do I differentiate between residual water (HOD) and alcohol impurities?

The Causality: Water chemical shifts are highly temperature-dependent due to the disruption of hydrogen bonding networks[3]. If you suspect a peak at ~1.50 ppm is water, run a Variable Temperature (VT) NMR experiment. The HOD peak will shift upfield (lower ppm) as the temperature increases. Conversely, the C-H signals of aliphatic alcohols (e.g., the


 of ethanol at 1.20 ppm) are temperature-independent.

Part 2: Quantitative Data Presentation

Use the following reference table to cross-examine your 1H NMR spectra. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Expected 1H NMR Chemical Shifts for Methylcyclohexane-d11 and Common Impurities

Compound / ImpurityProton EnvironmentExpected 1H Chemical Shift (ppm)Multiplicity & Coupling
Methylcyclohexane-d11

(Target)
~0.801:1:1 Triplet (

Hz)
Unlabelled Methylcyclohexane

~0.80Doublet (

Hz)
Unlabelled Methylcyclohexane Ring

/

1.10 – 1.80Complex Multiplets
Water (HOD)

/

~1.50 (Temp dependent)Singlet (

) / 1:1:1 Triplet (

)
Toluene (Synthesis Precursor) Ar-H7.10 – 7.25Multiplet
Toluene

2.32Singlet
Silicone Grease

~0.07Singlet

Part 3: Experimental Protocol - Self-Validating Purity Workflow

To establish a self-validating system, researchers must rely on orthogonal analytical techniques. NMR detects proton-containing impurities, while GC-MS confirms the carbon skeleton and isotopic purity, catching any NMR-silent contaminants.

Phase A: Quantitative NMR (qNMR) Preparation
  • Baking & Purging: Dry a 5 mm precision NMR tube in an oven at 120°C for 2 hours. Cool it in a desiccator and purge with dry Argon to prevent atmospheric moisture contamination.

  • Sample Transfer: Transfer exactly 600 µL of the commercial Methylcyclohexane-d11 batch into the tube.

  • Internal Standard Addition: Add 1.0 µL of Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm)[3].

  • Quantification Standard: Add a precisely weighed mass (e.g., 5.0 mg) of a highly pure, non-overlapping internal standard such as 1,4-Dinitrobenzene (which presents a distinct singlet at ~8.40 ppm).

  • Acquisition: Acquire the spectrum at 298 K using a standard 1D proton pulse sequence. Critical: Set the relaxation delay (

    
    ) to at least 5 times the longest 
    
    
    
    relaxation time of the expected impurities (typically
    
    
    seconds) to ensure complete magnetization recovery and accurate integration.
Phase B: GC-MS Cross-Validation
  • Injection: Inject 1.0 µL of the neat Methylcyclohexane-d11 solvent into a GC-MS equipped with an electron ionization (EI) source.

  • Mass Analysis: Analyze the resulting mass spectrum. The target Methylcyclohexane-d11 will show a primary molecular ion peak at

    
     109[1].
    
  • Impurity Identification: Screen the chromatogram for

    
     98 (unlabelled methylcyclohexane)[6] or 
    
    
    
    92 (toluene) to quantify overlapping impurities that the NMR may have obscured.

Part 4: Impurity Identification Workflow

ImpurityIdentification Start Unknown Peak in Methylcyclohexane-d11 CheckShift Check Chemical Shift (ppm) Start->CheckShift IsAliphatic 0.5 - 2.0 ppm (Aliphatic / Water) CheckShift->IsAliphatic IsAromatic 7.0 - 7.5 ppm (Aromatic) CheckShift->IsAromatic CheckWater Varies with Temp? (Likely HOD / H2O) IsAliphatic->CheckWater Broad singlet around ~1.5 ppm CheckMultiplicity Check Multiplicity at ~0.8 ppm IsAliphatic->CheckMultiplicity Sharp peaks around ~0.8 ppm CheckToluene Residual Toluene (Synthesis Precursor) IsAromatic->CheckToluene Confirm with 2.3 ppm singlet IsDoublet Doublet (J ~ 6.5 Hz) Unlabelled MCH Impurity CheckMultiplicity->IsDoublet IsTriplet 1:1:1 Triplet (J ~ 1 Hz) Target CH3 (d11) CheckMultiplicity->IsTriplet

Logical decision tree for identifying unknown NMR signals in Methylcyclohexane-d11.

References

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry ACS Publications URL:[Link][7]

  • Deuterated Solvents, Reagents & Accessories Guide Cambridge Isotope Laboratories / Otsuka URL:[Link][5]

  • Kinetics of the Reactions of Methylene with Cyclohexane and Cyclopropane Defense Technical Information Center (DTIC) URL:[Link][4]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Journal of Organic Chemistry / University of Pittsburgh URL:[Link][3]

  • Methylcyclohexane - 1H NMR Spectral Data Organic Spectroscopy International URL:[Link][2]

  • Methylcyclohexane (CID 7962) - Mass Spectrometry & Chemical Properties PubChem - National Institutes of Health (NIH) URL:[Link][6]

Sources

Optimization

Technical Support Center: Optimizing Relaxation Delays for qNMR in Methylcyclohexane-d11

Welcome to the Quantitative NMR (qNMR) Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing Methylcyclohexane-d11 (ring-d11) as an intern...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quantitative NMR (qNMR) Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing Methylcyclohexane-d11 (ring-d11) as an internal standard or analyte.

Methylcyclohexane-d11 (CAS 352431-19-7) is a highly specialized isotopic compound where the cyclohexane ring is fully deuterated (


) and the methyl group is fully protonated (

)[1]. This unique structure yields a distinct, isolated methyl resonance in

NMR, making it an exceptional tool for qNMR. However, its isotopic labeling fundamentally alters its relaxation dynamics, requiring precise optimization of the relaxation delay (

) to ensure metrological accuracy.

Core Principles: The Causality of Relaxation

In NMR spectroscopy, the radiofrequency (RF) excitation pulse (typically 90°) tips the bulk magnetization from the longitudinal Z-axis into the transverse XY-plane. For the signal area to be directly proportional to the number of nuclei—the foundational requirement of qNMR—the spin ensemble must return completely to thermal equilibrium along the Z-axis before the next scan is initiated[2][3].

This recovery process is governed by the spin-lattice relaxation time (


) .

The Isotope Effect on ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 in Methylcyclohexane-d11: 
Relaxation in solution-state 

NMR is primarily driven by dipole-dipole interactions between nearby protons. Because the cyclohexane ring in Methylcyclohexane-d11 is deuterated, and deuterium possesses a significantly lower gyromagnetic ratio than protium, the intramolecular dipole-dipole relaxation pathways for the methyl protons are drastically reduced. Consequently, the methyl protons exhibit an unusually long

relaxation time compared to fully protonated analogs. If a standard default relaxation delay is used, the methyl spins will be pulsed again while still partially saturated, leading to truncated Free Induction Decays (FIDs) and artificially low integration values[4].

Troubleshooting Guides & FAQs

Q: My integration values for the methyl group in Methylcyclohexane-d11 are consistently lower than expected. What is causing this? A: This is the classic symptom of incomplete longitudinal relaxation. If your total recycle delay (Acquisition Time +


) is less than 

, the magnetization of the slow-relaxing methyl protons has not fully recovered[4]. Because the ring is deuterated, the methyl

is longer than typical organic protons. You must measure the exact

in your specific solvent and magnetic field, and extend

accordingly.

Q: Should I use a 30° or 90° pulse for my qNMR experiments? A: For absolute quantitative accuracy, a 90° pulse is highly recommended to maximize the Signal-to-Noise Ratio (SNR), provided that you have the time to wait for complete relaxation (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


). While a 30° pulse allows for shorter relaxation delays (the Ernst angle principle), it introduces vulnerability to pulse miscalibration and off-resonance effects across the spectral window, which degrades quantitative reliability[3].

Q: Does the solvent affect the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 of Methylcyclohexane-d11? 
A:  Yes. 

relaxation is highly dependent on molecular tumbling rates (correlation time,

), which are dictated by solvent viscosity and temperature. A

measured in

will differ from one measured in

. Always measure

in the exact matrix used for your final qNMR experiment.

Experimental Workflows & Methodologies

To establish a self-validating qNMR protocol, you must first determine the


 of the methyl protons using the Inversion-Recovery (IR)  experiment.

IR_Workflow N1 Equilibrium (Mz) N2 180° Pulse (Inversion) N1->N2 Start N3 Variable Delay (τ) N2->N3 -Mz N4 90° Pulse (Read) N3->N4 T1 Relaxation N5 Acquisition (FID) N4->N5 Mxy N5->N3 Increment τ

Workflow of the Inversion-Recovery pulse sequence for T1 measurement.

Step-by-Step Protocol: Determination and Optimization

Step 1: Sample Preparation & Shimming Prepare your Methylcyclohexane-d11 sample in the chosen deuterated solvent. Ensure the sample is fully homogeneous. Perform rigorous tuning, matching, and 3D shimming. Poor homogeneity broadens signals and complicates precise integration[3].

Step 2: Execute the Inversion-Recovery Sequence

  • Load the standard inversion-recovery pulse program (e.g., t1ir on Bruker systems).

  • Set the initial relaxation delay (

    
    ) to a highly conservative value (e.g., 20 seconds) to ensure complete relaxation between the IR cycles[5].
    
  • Define a variable delay list (

    
     or 
    
    
    
    list) spanning from 0.01 seconds to 15 seconds (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 8, 10, 15 s).
  • Acquire the 1D spectra for each delay increment.

Step 3: Data Processing &


 Calculation 
  • Apply Fourier Transform and phase the spectra manually. The signals at short

    
     delays will be negative (inverted), crossing through a null point, and becoming positive at longer 
    
    
    
    delays[5].
  • Integrate the methyl singlet.

  • Fit the integration values (

    
    ) against the delay times (
    
    
    
    ) using the exponential recovery equation:
    
    
    . The spectrometer software will output the calculated
    
    
    [2].

Step 4: Calculate the Optimal Relaxation Delay (


) 
The total recycle delay is the sum of the Acquisition Time (

) and the Relaxation Delay (

). Formula:

[4][6].

D1_Decision Start Determine Longest T1 (Inversion-Recovery) Check Target Accuracy? Start->Check R1 Routine (95%) Recycle Delay = 3 × T1 Check->R1 >1% Error Allowed R2 Standard qNMR (>99.3%) Recycle Delay = 5 × T1 Check->R2 ~1% Error Target R3 High Precision (>99.9%) Recycle Delay = 7 × T1 Check->R3 <0.1% Error Target Calc Set D1 = Recycle Delay - AQ R1->Calc R2->Calc R3->Calc

Decision tree for calculating the optimal relaxation delay (D1) based on target qNMR accuracy.

Quantitative Data Presentation

To guarantee scientific integrity, you must align your


 multiplier with the regulatory or analytical requirements of your specific assay. The table below summarizes the exponential recovery of magnetization and the resulting integration error if the scan is initiated prematurely[3][4].

Multiplier (

)
Magnetization Recovery (%)Expected Integration ErrorRecommended Use Case

63.21%~36.79%Rapid structural screening only.

95.02%~4.98%Routine qualitative 1D NMR.

99.33%< 1.00%Standard qNMR (e.g., routine purity checks)[4].

99.91%< 0.10%High-precision qNMR / Metrology / Pharmacopeia[6].

Note: If the measured


 of the methyl group in Methylcyclohexane-d11 is 3.5 seconds, and your 

is 4.0 seconds, a high-precision qNMR experiment (

) requires a total recycle delay of 24.5 seconds. Therefore,

must be set to 20.5 seconds.

References

  • Rapid Estimation of T1 for Quantitative NMR. The Journal of Organic Chemistry (2021). American Chemical Society. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma (2024). Available at:[Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry (2024). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Isotopic Purity Grades: Chemical Properties and Alternatives

Navigating Isotopic Purity Grades: A Comparative Guide to Methylcyclohexane-d11 in Metabolic and NMR Studies In the realm of isotopic labeling, the assumption that "higher deuteration equals better performance" is a comm...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Isotopic Purity Grades: A Comparative Guide to Methylcyclohexane-d11 in Metabolic and NMR Studies

In the realm of isotopic labeling, the assumption that "higher deuteration equals better performance" is a common pitfall. For drug development professionals and analytical chemists, the strategic placement of deuterium is often more critical than the total isotopic purity. This guide objectively compares Methylcyclohexane-d11 (ring-d11) with its fully deuterated counterpart, Methylcyclohexane-d14 , detailing how partial deuteration serves as a precision tool for nuclear magnetic resonance (NMR) spectroscopy and metabolic shunting studies.

Methylcyclohexane (MCH) is a standard cyclic alkane utilized extensively as a solvent and as a model compound for studying enzymatic oxidative hydroxylation[1]. When selecting a deuterated grade, researchers typically evaluate two primary isotopologues:

  • Methylcyclohexane-d11 (ring-d11) : Features a fully deuterated cyclohexane ring with an unlabeled methyl group (-CH3). It is typically synthesized to an isotopic purity of 98 atom % D [2].

  • Methylcyclohexane-d14 : The fully deuterated alternative (-CD3), typically refined to a higher isotopic purity of ≥99.5 atom % D .

Comparative Specifications

Property Methylcyclohexane-d11 (ring-d11) Methylcyclohexane-d14
CAS Number 352431-19-7[2] 10120-28-2
Molecular Formula C6D11CH3 C6D11CD3
Molecular Weight 109.25 g/mol [3] 112.27 g/mol
Typical Isotopic Purity 98 atom % D[2] ≥99.5 atom % D

| Primary Application | Metabolic shunting, isolated NMR methyl probing | Universal NMR solvent, total metabolic stabilization |

Expertise & Experience: The Causality of Experimental Choices

Why deliberately choose a lower isotopic purity grade (98 atom % D) with partial deuteration over a fully deuterated >99.5 atom % D alternative? The answer lies in the Kinetic Isotope Effect (KIE) and spectral simplification.

  • Metabolic Shunting via CYP450 : Cytochrome P450 enzymes (such as CYP BM3) naturally target the cyclohexane ring of MCH for oxidative hydroxylation to form diastereomeric alcohols[1]. By utilizing MCH-d11, the C-H bonds on the ring are replaced by stronger C-D bonds. The increased bond dissociation energy creates a metabolic block, forcing the enzyme to shunt its oxidative activity toward the unlabelled methyl group, yielding cyclohexylmethanol-d11. If MCH-d14 (99.5 atom % D) were used, the entire molecule would resist oxidation, rendering pathway-specific metabolic tracing impossible.

  • NMR Spectral Isolation : In 1H-NMR, the cyclohexane ring protons of unlabeled MCH create a complex, overlapping multiplet. In MCH-d11, the ring is "silent" in the proton spectrum. Furthermore, because the adjacent ring carbon is deuterated, the methyl group appears as a broadened singlet (due to weak H-D spin coupling) rather than a complex multiplet. This allows the -CH3 group to act as an isolated, highly sensitive NMR probe for conformational analysis.

Metabolic Shunting Pathway

G MCH_d11 Methylcyclohexane-d11 (C6D11-CH3) CYP450 Cytochrome P450 (e.g., CYP BM3) MCH_d11->CYP450 RingOx Ring Hydroxylation (C-D Bonds) CYP450->RingOx Attempted MethylOx Methyl Hydroxylation (C-H Bonds) CYP450->MethylOx Favored Blocked Metabolic Block (Kinetic Isotope Effect) RingOx->Blocked Product Cyclohexylmethanol-d11 (Metabolic Shunting) MethylOx->Product

Caption: CYP450 metabolic shunting of MCH-d11 driven by the Kinetic Isotope Effect on the deuterated ring.

Experimental Protocol: Self-Validating qNMR and Metabolic Assay

To ensure trustworthiness and reproducibility, any application of MCH-d11 must begin with a self-validating protocol to confirm its 98 atom % D purity and its behavior in vitro.

Step 1: Quantitative NMR (qNMR) Validation

  • Action : Dissolve 10 mg of MCH-d11 in 0.5 mL of CDCl3 containing a known concentration of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) as an internal standard. Acquire a 1H-NMR spectrum.

  • Causality : TCNB provides a distinct aromatic proton signal. Integrating the isolated methyl singlet of MCH-d11 against TCNB confirms the exact concentration of the -CH3 group. The absence of ring proton signals (between 1.0–2.0 ppm) validates the 98 atom % D purity of the ring[2].

Step 2: In Vitro CYP450 Incubation

  • Action : Incubate 1 mM MCH-d11 with 50 nM recombinant CYP BM3 and 1 mM NADPH in a 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes[1].

  • Causality : NADPH initiates the electron transfer necessary for CYP450 catalytic activation. The controlled temperature and pH mimic physiological conditions to ensure optimal enzyme kinetics.

Step 3: Extraction and GC-MS Analysis

  • Action : Quench the reaction with ice-cold ethyl acetate, vortex, and centrifuge to separate the organic layer. Analyze the organic phase via GC-MS.

  • Causality : Ethyl acetate efficiently extracts the hydrophobic substrate and its hydroxylated metabolites. GC-MS will reveal a distinct mass shift. While unlabeled MCH yields a mix of methylcyclohexanols (m/z 114), MCH-d11 will predominantly yield cyclohexylmethanol-d11 (m/z 125). This validates that the 98 atom % D ring successfully shunted oxidation exclusively to the methyl group.

Conclusion

While Methylcyclohexane-d14 (99.5 atom % D) remains the gold standard for universal solvent applications, Methylcyclohexane-d11 (98 atom % D) offers unparalleled utility for targeted mechanistic studies[2]. By leveraging the kinetic isotope effect, researchers can transform a simple solvent into a sophisticated probe for enzyme regioselectivity and NMR analysis.

References

  • [3] Cromlab Instruments. "Isotope Labeled Compounds: Methylcyclohexane-d11." Cromlab. URL: [Link]

  • [1] Roiban GD, Agudo R, Reetz MT. "Cytochrome P450 catalyzed oxidative hydroxylation of achiral organic compounds with simultaneous creation of two chirality centers in a single C-H activation step." Angewandte Chemie International Edition. 2014;53(33):8659-8663. PMID: 24590553. URL: [Link]

Sources

Comparative

Solvent Effect Differences: Chloroform-d vs. Methylcyclohexane-d11 in Structural and NMR Analysis

From the perspective of a Senior Application Scientist, selecting the appropriate deuterated solvent is not merely a matter of solubility; it is a strategic decision that dictates the thermodynamic and conformational sta...

Author: BenchChem Technical Support Team. Date: March 2026

From the perspective of a Senior Application Scientist, selecting the appropriate deuterated solvent is not merely a matter of solubility; it is a strategic decision that dictates the thermodynamic and conformational state of your solute. In the realm of structural biology, foldamer research, and supramolecular chemistry, the choice between Chloroform-d (CDCl3) and Methylcyclohexane-d11 (MCH-d11) can mean the difference between observing a native folded state and a solvent-denatured artifact.

This guide objectively compares the physicochemical performance of CDCl3 and MCH-d11, providing the causality behind solvent effects and a self-validating experimental workflow for probing intramolecular hydrogen bonds.

Physicochemical Causality: Polarity vs. "Vacuum" Environments

The fundamental differences between CDCl3 and MCH-d11 stem from their dielectric constants and hydrogen-bond donor/acceptor capacities.

Chloroform-d (CDCl3) is the ubiquitous workhorse of nuclear magnetic resonance (NMR) spectroscopy[1]. However, its polarized C-D bond allows it to act as a weak hydrogen-bond donor. When analyzing peptides or synthetic foldamers, CDCl3 actively competes with the solute's internal hydrogen bonds, often leading to a partially unfolded or solvent-averaged conformational state.

Methylcyclohexane-d11 (C6D11CH3) , conversely, provides a strictly non-polar, aliphatic environment. It acts as a "dielectric vacuum" that is completely inert regarding hydrogen bonding, thereby preserving and stabilizing native folded states and supramolecular assemblies[2].

Why MCH-d11 over MCH-d14? The use of the d11 (ring-deuterated) isotopologue over the fully deuterated d14 version is highly strategic. MCH-d11 leaves the methyl group protonated, providing a massive, sharp internal reference signal at ~0.85 ppm. This eliminates the need for external reference standards (like TMS) while keeping the entire downfield region (>1.5 ppm) completely unobstructed for observing critical amide (NH) and hydroxyl (OH) protons.

Table 1: Physicochemical and NMR Properties Comparison
PropertyChloroform-d (CDCl3)Methylcyclohexane-d11 (MCH-d11)
Chemical Formula CDCl3C6D11CH3
Dielectric Constant (ε) 4.812.02
Polarity Index 4.10.0
Hydrogen Bonding Weak Donor / AcceptorNone (Inert)
Boiling Point 61.2 °C101.0 °C
Residual 1H NMR Signal 7.26 ppm (singlet)~0.85 ppm (CH3 broadened singlet)
Primary Application General organic solubilityIntramolecular H-bonding & folding
Impact on NMR Chemical Shifts & Solvent Competition

The solvent environment directly dictates Chemical Shift Perturbation (CSP). In CDCl3, exchangeable protons (such as NH or OH) typically experience a downfield chemical shift perturbation due to the solvent's weak electron-withdrawing interactions and transient hydrogen bonding[1].

When the exact same solute is dissolved in MCH-d11, the lack of solvent competition forces the molecule to satisfy its hydrogen-bonding requirements internally[3]. Protons involved in strong intramolecular hydrogen bonds will remain sharply deshielded (downfield), whereas non-bonded protons will shift significantly upfield due to the shielding effect of the non-polar aliphatic environment.

SolventEquilibrium cluster_CDCl3 Chloroform-d (CDCl3) Polar & Weak H-Bond Donor cluster_MCH Methylcyclohexane-d11 Non-Polar & Aliphatic Solute Target Solute (e.g., Peptide/Amide) CDCl3_State Unfolded / Solvated State Solvent competes for H-bonds Solute->CDCl3_State Dissolved in CDCl3 MCH_State Folded / Assembled State Intramolecular H-bonds stabilized Solute->MCH_State Dissolved in MCH-d11 CDCl3_NMR Downfield Shift (NH/OH) Weak Intramolecular H-bonds CDCl3_State->CDCl3_NMR 1H NMR Analysis MCH_NMR Upfield Shift (Non-H-bonded) or Strong Intramolecular H-bonds MCH_State->MCH_NMR 1H NMR Analysis

Thermodynamic equilibrium and NMR chemical shift outcomes in CDCl3 versus MCH-d11.

Experimental Methodology: Probing Conformational States via VT-NMR

To objectively validate the presence of intramolecular hydrogen bonds, Variable Temperature NMR (VT-NMR) is the gold standard. MCH-d11 is vastly superior to CDCl3 for this workflow due to its significantly higher boiling point (101.0 °C vs. 61.2 °C), which provides a much wider thermal window for analysis without the risk of solvent boiling or tube over-pressurization[4].

Protocol: Self-Validating VT-NMR for Hydrogen Bond Analysis

This protocol is designed as a self-validating system. By conducting a concentration-dependence check prior to the thermal gradient, you mathematically eliminate the variable of intermolecular aggregation, ensuring the resulting data strictly reflects intramolecular dynamics.

Step 1: Concentration-Dependence Validation

  • Prepare three NMR tubes of the target solute in MCH-d11 at varying low concentrations (e.g., 1 mM, 2 mM, and 5 mM).

  • Acquire standard 1H NMR spectra at 298 K. If the chemical shift (δ) of the exchangeable protons remains static across all three concentrations, intermolecular aggregation is ruled out. Proceed with the 5 mM sample.

Step 2: Internal Referencing

  • Utilize the residual methyl signal of MCH-d11 at ~0.85 ppm as your internal lock and chemical shift standard. Ensure the downfield region (5.0–10.0 ppm) is properly phased and baseline-corrected.

Step 3: VT-NMR Acquisition

  • Acquire 1H NMR spectra across a temperature gradient. Exploit the high boiling point of MCH-d11 to scan from 273 K to 363 K, taking measurements at 10 K intervals. Allow 5 minutes of thermal equilibration at each step.

Step 4: Coefficient Calculation (Δδ/ΔT)

  • Extract the chemical shift (δ) of the target amide/hydroxyl protons at each temperature.

  • Plot δ (ppm) versus Temperature (K) and calculate the slope to determine the temperature coefficient (Δδ/ΔT).

  • Causality & Interpretation: A small temperature coefficient (> -3.0 ppb/K) confirms a strong, solvent-shielded intramolecular hydrogen bond. A large negative coefficient (< -4.0 ppb/K) indicates a solvent-exposed proton that is breaking its weak interactions upon heating.

NMRWorkflow Step1 Sample Prep 1-5 mM Solute Step2 Solvent Selection CDCl3 vs MCH-d11 Step1->Step2 Step3 VT-NMR Acquisition 273K to 363K Step2->Step3 Step4 Calculate Temp Coeff (Δδ/ΔT) Step3->Step4 Step5 Determine H-Bond Status Step4->Step5

Step-by-step VT-NMR workflow for assessing intramolecular hydrogen bonds.

References
  • Guo, J., et al. "Sulfur-Based Intramolecular Hydrogen-Bond: Excited-State Hydrogen-Bond On/Off Switch with Dual Room-Temperature Phosphorescence." The Journal of Physical Chemistry Letters (2019). URL:[Link]

  • Huang, Q., et al. "Molecular Engineering of the Kinetic Barrier in Seeded Supramolecular Polymerization." Journal of the American Chemical Society (2023). URL:[Link]

Sources

Validation

Validation of NMR Integration Values: Methylcyclohexane-d11 vs. Traditional qNMR Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method used extensively in drug development for purity determination, assay assignment, and stability monitoring[1]. The accuracy of any qNMR method is in...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method used extensively in drug development for purity determination, assay assignment, and stability monitoring[1]. The accuracy of any qNMR method is inextricably linked to the linearity of the spectrometer's digitizer and the precision of the integration process.

As a Senior Application Scientist, I approach NMR integration validation not as a mere regulatory checkbox, but as a foundational pillar of qNMR integrity. While traditional intermolecular standards (like Ethylbenzene mixtures) have served the industry for decades, they introduce systemic vulnerabilities such as weighing errors and differential evaporation. In this guide, I will objectively compare the performance of Methylcyclohexane-d11 (MCH-d11) against conventional alternatives, demonstrating why an intramolecular, self-validating system is the superior choice for rigorous instrument qualification.

The Mechanistic Advantage: Intramolecular vs. Intermolecular Calibration

To understand why MCH-d11 is a paradigm shift in integration validation, we must examine the causality behind experimental errors in qNMR.

The Flaws of Intermolecular Standards Traditional validation relies on mixing two different compounds, such as 1,3,5-Tris(t-butyl)benzene[2] or Pentachloroethane[3], with an analyte. This intermolecular approach is highly susceptible to external variables. Micro-weighing errors, static electricity, differential solubility, and unequal evaporation rates over time can skew the actual concentration ratio before the sample even enters the magnet.

The MCH-d11 Self-Validating System Methylcyclohexane-d11 (


) eliminates these variables entirely by utilizing an intramolecular calibration mechanism. Commercially available MCH-d11 typically possesses an isotopic purity of 98 atom % D on the cyclohexane ring[4].
  • The Reference Signal: The fully protonated methyl group (

    
    ) provides a sharp, intense 3-proton signal at ~0.8 ppm.
    
  • The Validation Signal: The 98% deuterated ring leaves exactly 2% residual protons distributed across its 11 positions (

    
     protons), appearing between 1.0 and 1.8 ppm.
    

By integrating the methyl group and setting its value to 3.000, the residual ring protons must theoretically integrate to exactly 0.220 . Because both signals arise from the exact same molecule, macroscopic sample preparation errors are mathematically eliminated. The ratio of 13.6:1 provides a robust test of the spectrometer's dynamic range and digitizer linearity.

Quantitative Comparison of qNMR Validation Standards

The following table summarizes the objective performance metrics of MCH-d11 compared to the two most common industry alternatives.

ParameterMethylcyclohexane-d11 (MCH-d11)0.1% Ethylbenzene in

1,3,5-Tris(t-butyl)benzene
Calibration Mechanism Intramolecular (Self-validating)Intermolecular (Liquid/Liquid)Intermolecular (Solid/Liquid)
Preparation Error 0% (Neat liquid, no weighing)High (Volumetric/pipetting errors)Moderate (Micro-weighing errors)
Evaporation Risk None (Ratio remains constant)High (Differential evaporation)Low (Non-volatile standard)
Dynamic Range Tested ~13.6 : 1 (

vs Ring

)
~1.67 : 1 (Aromatic vs

)
Analyte dependent
Chemical Shift Dispersion Excellent (0.8 ppm vs 1.0-1.8 ppm)Good (1.2/2.6 ppm vs 7.2 ppm)Good (1.3 ppm vs 7.4 ppm)
Experimental Workflow for qNMR Validation

To ensure trustworthiness, the validation protocol itself must be rigorously controlled. Below is the step-by-step methodology for executing a self-validating integration check using MCH-d11.

G A 1. Sample Preparation Neat MCH-d11 (98% D) in 5mm Tube B 2. T1 Relaxation Analysis Inversion Recovery Experiment A->B C 3. qNMR Acquisition 90° Pulse, D1 + AQ ≥ 7×T1 B->C D 4. Spectral Processing Zero-filling, Manual Phase & Baseline C->D E 5. Intramolecular Integration Ratio: CH3 (3.00) vs Ring 1H (~0.22) D->E

Workflow for self-validating qNMR integration using MCH-d11.

Step-by-Step Methodology & Causality

1. Sample Preparation Transfer 0.5 mL of neat Methylcyclohexane-d11 (98 atom % D) into a high-quality 5 mm NMR tube. Causality: Using the neat liquid ensures maximum possible concentration, which drastically reduces the number of scans required to achieve the necessary Signal-to-Noise (S/N) ratio.

2.


 Relaxation Analysis 
Perform an inversion-recovery (

) experiment to determine the longitudinal relaxation time (

) of both the methyl protons and the residual ring protons. Causality: The methyl protons and ring protons will relax at different rates due to differing dipole-dipole interactions and molecular tumbling. Knowing the longest

is critical to prevent integration bias.

3. qNMR Acquisition Acquire the


 NMR spectrum using a 

excitation pulse. Set the relaxation delay (

) such that the sum of the acquisition time (

) and

is

of the slowest relaxing spin. Causality: A

pulse maximizes the S/N ratio per transient. An S/N of at least 250:1 is strictly required to reduce integration errors below 1%[1][5]. Furthermore, waiting

ensures >99.9% recovery of longitudinal magnetization, completely eliminating

bias between the two integrating regions[1].

4. Spectral Processing Apply a minimal exponential line broadening (e.g., 0.1–0.3 Hz) and zero-fill the Free Induction Decay (FID) to at least 64k points. Perform a strict manual phase correction followed by a high-order polynomial baseline correction. Causality: Automated phase routines often leave slight dispersive tails that distort integrals. A perfectly flat baseline is the most critical processing parameter for qNMR accuracy.

5. Integration Limits Integrate the methyl peak and the residual ring multiplet. Extend the integration limits to


 the Full Width at Half Maximum (FWHM) of the signals.
Causality: NMR signals exhibit a Lorentzian line shape, which has very broad tails. Truncating the integration too close to the peak base loses significant area; extending to 

FWHM guarantees capturing >99.5% of the theoretical peak area[1].
Conclusion

For laboratories requiring GLP/GMP compliance, relying on externally prepared mixtures to validate NMR integration introduces unnecessary risk. Methylcyclohexane-d11 provides an elegant, physics-driven solution. By leveraging the known isotopic purity of the


 ring against its own 

group, scientists can generate a self-validating, highly precise integration standard that objectively proves the dynamic range and linearity of their NMR spectrometers.
References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". 1

  • University of Oxford. "Quantitative NMR Spectroscopy". 5

  • Organic Chemistry Data. "5-HMR-1 Integration of Proton NMR Spectra". 3

  • Texas A&M University. "Internal Standards". 2

  • CDN Isotopes. "United States - CDN Isotopes". 4

Sources

Comparative

Cost-benefit analysis of Methylcyclohexane-d11 vs other deuterated solvents

As a Senior Application Scientist, I frequently guide drug development teams and structural chemists through the nuanced selection of nuclear magnetic resonance (NMR) solvents. While routine structural elucidation relies...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams and structural chemists through the nuanced selection of nuclear magnetic resonance (NMR) solvents. While routine structural elucidation relies heavily on affordable mainstays like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆), investigating rapid conformational exchanges, highly reactive organometallic intermediates, or gas-phase-like intrinsic molecular behaviors requires specialized environments.

Methylcyclohexane-d11 (MCH-d11, C₆D₁₁CH₃) and its fully deuterated analogue (MCH-d14) represent the absolute premium tier of deuterated aliphatic solvents[1]. This guide provides a rigorous cost-benefit analysis of MCH-d11 against conventional alternatives, equipping you with the mechanistic causality and experimental data necessary to justify its deployment in advanced analytical workflows.

The Mechanistic Causality: Why MCH-d11?

The decision to transition from a $2/gram solvent to a $400/gram specialized solvent like MCH-d11 is driven by strict physical and thermodynamic requirements.

Ultra-Low Temperature Glassing To observe individual conformers (e.g., the axial vs. equatorial chair forms of a cyclohexane derivative), the sample must be cooled sufficiently to slow the rate of interconversion below the NMR timescale[2]. MCH has an exceptionally low freezing point of -126.6 °C[3]. Unlike cyclohexane-d12, which crystallizes at 6.5 °C, MCH-d11 remains liquid at cryogenic temperatures and transitions into a transparent glass rather than a crystalline solid. This glassing phenomenon is critical because microcrystals distort magnetic field homogeneity, destroying spectral resolution and causing the loss of the deuterium lock signal.

Dielectric Neutrality and Solvation Effects MCH is a strictly non-polar, aliphatic hydrocarbon. When studying conformational equilibria, polar solvents like Dichloromethane-d2 (CD₂Cl₂) can artificially stabilize polar conformers via dipole-dipole interactions, skewing the thermodynamic data[4]. MCH-d11 mimics gas-phase dielectric conditions, allowing researchers to observe the intrinsic, unperturbed thermodynamic preferences of the molecule[4].

Chemical Inertness For highly sensitive catalytic intermediates, such as rhodium(I) boryl complexes, halogenated solvents can induce unwanted oxidative addition or degradation. MCH-d11 provides a highly inert, non-coordinating environment that preserves the integrity of transient species[5].

Quantitative Cost-Benefit Comparison

The following table synthesizes the physical properties and economic trade-offs of MCH-d11 compared to other common deuterated solvents used in low-temperature or non-polar studies.

SolventMelting Point (°C)Boiling Point (°C)PolarityRelative CostPrimary AdvantageMain Limitation
CDCl₃ -6461Low-Moderate$Highly affordable, versatile[6]Freezes at -64 °C; reactive with some catalysts.
CD₂Cl₂ -9740Moderate

Good low-temp liquid rangePolar interactions skew conformational data.
Toluene-d₈ -95110Non-polar

Excellent aromatic solubilityResidual signals overlap with analyte aromatics.
MCH-d₁₁ -126.6101Strictly Non-polar

Ultra-low temp glassing; dielectric neutrality [3]Prohibitive procurement cost; limited solubility for polar analytes.

Data derived from standard solvent reference charts and material safety data[3][7].

Experimental Protocol: Ultra-Low Temperature Dynamic NMR (DNMR)

To maximize the return on investment when using MCH-d11, the experimental protocol must be a self-validating system. The following workflow is designed to study the conformational isomerism of a target molecule down to 140 K.

Step 1: Inert Sample Preparation

  • Action: In a nitrogen-filled glovebox, dissolve 5–10 mg of the analyte in 0.5 mL of dry MCH-d11. Transfer the solution to a PFA (perfluoroalkoxy alkane) NMR tube.

  • Causality: PFA tubes inhibit unwanted reactions catalyzed by the active silanol sites on standard borosilicate glass surfaces, which is crucial for highly sensitive organometallic compounds[5].

Step 2: Freeze-Pump-Thaw Degassing

  • Action: Subject the sealed NMR tube to three cycles of freeze-pump-thaw degassing using a high-vacuum Schlenk line.

  • Causality: Dissolved molecular oxygen is paramagnetic. At ultra-low temperatures, the relaxation effects of O₂ become highly pronounced, leading to severe line broadening.

  • Self-Validation Checkpoint: Acquire a baseline ¹H spectrum at 298 K. The presence of sharp, highly resolved analyte peaks with no anomalous broadening confirms successful O₂ removal.

Step 3: Temperature Calibration

  • Action: Insert a standard methanol NMR sample to calibrate the variable temperature (VT) unit, mapping the exact temperature of the probe against the console's thermocouple readings.

Step 4: Lock, Shim, and Cool

  • Action: Lock the spectrometer on the deuterium signal of the MCH-d11 ring. Gradually lower the temperature in 10 K increments, allowing 15 minutes for thermal equilibration at each step.

  • Self-Validation Checkpoint: Monitor the deuterium lock level. A stable lock signal during cooling confirms that the MCH-d11 is successfully forming a homogeneous glass. A sudden drop in lock level indicates localized crystallization, requiring the sample to be warmed and re-cooled at a slower rate.

Step 5: DNMR Acquisition

  • Action: Acquire ¹³C or ¹H spectra at each temperature interval until the decoalescence of the analyte's signals is observed, allowing for the integration of the distinct axial and equatorial conformer peaks[2].

Decision Workflow for Solvent Selection

Use the following logical matrix to determine if your specific experiment justifies the cost of MCH-d11.

SolventSelection A Determine Analyte Polarity & Temp Range B Target Temperature? A->B C T > -60°C Routine Analysis B->C Standard D T < -90°C Cryogenic DNMR B->D Ultra-Low E Use CDCl3 (Low Cost, Polar) C->E F Solvent Polarity Requirement? D->F G Polar Environment Use CD2Cl2 F->G Polar H Non-Polar Environment Use MCH-d11 F->H Non-Polar I Protocol: Freeze-Pump-Thaw Degassing in PFA Tube H->I J Acquire Spectra (Observe Decoalescence) I->J

Caption: Decision workflow for selecting Methylcyclohexane-d11 in low-temperature NMR studies.

Conclusion & Recommendations

Methylcyclohexane-d11 is not a general-purpose solvent. Its high procurement cost restricts its use to highly specialized applications. However, when your research demands the observation of intrinsic, gas-phase-like conformational states, or requires cooling below -100 °C without the risk of solvent crystallization, MCH-d11 offers unparalleled performance. By strictly adhering to inert preparation and degassing protocols, researchers can leverage MCH-d11 to unlock thermodynamic data that is simply inaccessible in conventional deuterated media.

References

Sources

Comparative

Assessing background interference of ring-D11 in proton NMR

Assessing Background Interference of Ring-D11 Tags in Proton NMR: A Definitive Comparison Guide Introduction In pharmaceutical development and structural elucidation, the cyclohexyl moiety is a ubiquitous structural feat...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Background Interference of Ring-D11 Tags in Proton NMR: A Definitive Comparison Guide

Introduction In pharmaceutical development and structural elucidation, the cyclohexyl moiety is a ubiquitous structural feature. However, in proton (¹H) nuclear magnetic resonance (NMR) spectroscopy, the 11 aliphatic protons of an unlabeled cyclohexyl ring (Ring-H11) resonate in the heavily populated 0.90 to 1.80 ppm window[1]. The extensive ¹H-¹H spin-spin coupling between axial and equatorial protons generates a dense "multiplet forest." This creates severe background interference, masking the signals of adjacent pharmacophores, trace metabolites, or critical impurities.

To circumvent this analytical bottleneck, researchers increasingly utilize perdeutero-cyclohexyl (Ring-D11) tags, such as cyclohexyl-d11-amine or methylcyclohexane-d11[2][3]. By replacing the protium atoms with deuterium, the ring becomes effectively "NMR silent" in the ¹H spectrum. This guide objectively compares the background interference of Ring-D11 against its unlabeled and partially labeled alternatives, providing experimental protocols and quantitative data to support its adoption in complex structural analyses.

The Mechanistic Causality of Isotopic Silencing

Expertise & Experience Insight: Why does deuterium eliminate background noise? The fundamental principle lies in the gyromagnetic ratio (γ). The γ of deuterium (²H) is approximately 6.5 times smaller than that of protium (¹H). Consequently, in a standard magnetic field, deuterium resonates at a drastically different frequency. When a ¹H NMR pulse sequence is applied, the ²H nuclei are not excited, rendering them invisible to the receiver coil. Furthermore, the replacement of ¹H with ²H eliminates the complex ¹H-¹H scalar coupling that causes peak splitting, collapsing any residual signals into simpler, flatter baselines[3].

However, "zero background" is a theoretical absolute. In practice, background interference in Ring-D11 compounds is dictated by the isotopic purity of the reagent (typically 98 to 99.5 atom % D)[2]. A 98% enriched Ring-D11 compound still contains 2% residual protons. Rather than forming sharp multiplets, these trace protons distribute randomly across the ring and appear as weak, broad humps.

Visualizing the Interference Mechanism

Isotopic_Silencing A Unlabeled Ring (H11) B Extensive 1H-1H Coupling A->B C Dense Multiplets (0.8-2.0 ppm) B->C D High Background Interference C->D E Perdeutero Ring (D11) F 1H Replaced by 2H (NMR Silent) E->F G Elimination of 1H-1H Coupling F->G H Near-Zero Background G->H

Mechanistic pathway of proton NMR background generation and its elimination via ring-D11 labeling.

Comparative Performance Data

To objectively evaluate the performance of Ring-D11, we compare it against an unlabeled Ring-H11 and a partially deuterated Ring-D5 analog. The following data represents a standardized ¹H NMR analysis (400 MHz, CDCl₃) evaluating the 0.80–2.00 ppm spectral window.

Cyclohexyl VariantIsotopic PurityResidual Ring Integration (Relative)Signal-to-Noise Ratio (SNR) of Target Peak*Spectral Clarity in Aliphatic Window
Ring-H11 (Unlabeled) N/A11.00 (Baseline reference)12:1 (Masked by multiplets)Poor; dense overlapping multiplets[1]
Ring-D5 98 atom % D~6.0045:1Moderate; residual coupling present
Ring-D11 (Standard) 98 atom % D0.22310:1Excellent; minor broad residual hump[2]
Ring-D11 (High Purity) 99.5 atom % D0.05>800:1Superior; virtually flat baseline

*Target peak: A hypothetical trace methyl signal (singlet at 1.45 ppm) representing an impurity or adjacent pharmacophore.

Self-Validating Experimental Protocol

Trustworthiness & Methodology: To ensure reproducibility and scientific integrity, the following protocol must be used to assess the background interference of any deuterated tag. This method uses an internal standard to quantify residual proton signals accurately without relying on external calibration curves.

Step 1: Sample Preparation

  • Tare a clean 5 mL volumetric flask on an analytical balance.

  • Accurately weigh 10.0 mg (± 0.1 mg) of the Ring-D11 compound (e.g., Cyclohexyl-d11-amine)[3].

  • Add 1.0 mg of an internal standard (e.g., Dimethyl sulfone, singlet at 3.0 ppm) to act as a quantitative reference outside the aliphatic window.

  • Dissolve the mixture in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the CDCl₃ deuterium signal and shim the magnet to achieve a TMS line width of <0.5 Hz.

  • Set the ¹H acquisition parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 10 seconds. (Causality: This extended delay is critical to ensure full longitudinal relaxation of trace residual protons, preventing artificial suppression of the background signal).

    • Number of scans (NS): 64 (To build sufficient signal-to-noise for trace residual protons).

  • Acquire the free induction decay (FID).

Step 3: Data Processing and Assessment

  • Apply a 0.3 Hz exponential line broadening function and perform a Fourier Transform.

  • Phase the spectrum manually and apply a rigorous baseline correction (e.g., Whittaker smoother) to ensure the 0.80–2.00 ppm region is not artificially flattened by automated polynomial fits.

  • Calibrate the TMS peak to 0.00 ppm.

  • Integrate the internal standard peak (3.0 ppm) and set its value to a known reference (e.g., 6.00 for the six protons of dimethyl sulfone).

  • Integrate the entire 0.80–2.00 ppm window. The resulting integral represents the absolute background interference caused by residual protons in the Ring-D11 tag.

Conclusion

The deployment of Ring-D11 tags represents a massive analytical advantage in structural elucidation and trace analysis. By leveraging the physical properties of deuterium to silence the ¹H NMR background, researchers can achieve signal-to-noise ratios that are orders of magnitude higher than those of unlabeled or partially labeled counterparts. While 98% atom D reagents provide excellent clarity for routine synthesis, critical trace analyses should utilize 99.5% atom D variants to ensure a virtually flat aliphatic baseline.

References

Sources

Safety & Regulatory Compliance

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